molecular formula C5H10O2 B2562776 (S)-(Tetrahydrofuran-2-YL)methanol CAS No. 57203-01-7; 72074-94-3

(S)-(Tetrahydrofuran-2-YL)methanol

Cat. No.: B2562776
CAS No.: 57203-01-7; 72074-94-3
M. Wt: 102.133
InChI Key: BSYVTEYKTMYBMK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(Tetrahydrofuran-2-YL)methanol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.133. The purity is usually 95%.
BenchChem offers high-quality (S)-(Tetrahydrofuran-2-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(Tetrahydrofuran-2-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2S)-oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVTEYKTMYBMK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57203-01-7
Record name (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of (S)-Tetrahydrofurfuryl Alcohol ((S)-THFA) in Organic Solvents vs. Water

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Tetrahydrofurfuryl alcohol ((S)-THFA), a bio-based solvent derived from the hydrogenation of furfural, is gaining prominence in pharmaceutical and industrial applications for its favorable safety profile and versatile solvency. A comprehensive understanding of its solubility characteristics is paramount for its effective use in drug formulation, chemical synthesis, and purification processes. This guide provides a detailed analysis of the solubility of (S)-THFA in aqueous and organic media, grounded in its fundamental physicochemical properties. We explore the molecular interactions governing its solubility, present a consolidated table of its miscibility in common solvents, and provide a rigorous, field-proven experimental protocol for solubility determination based on OECD guidelines.

Introduction to (S)-Tetrahydrofurfuryl Alcohol ((S)-THFA)

(S)-THFA is a primary alcohol featuring a tetrahydrofuran ring.[1] This unique structure, combining a polar hydroxyl group with a cyclic ether moiety, imparts a distinct set of properties that make it a highly effective and versatile solvent.

Chemical Structure and Physicochemical Properties

The key to understanding (S)-THFA's solubility lies in its molecular structure:

  • Hydroxyl Group (-CH₂OH): This functional group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This is the dominant feature driving its miscibility with polar protic solvents like water and alcohols.[2]

  • Tetrahydrofuran Ring: The ether oxygen within the five-membered ring is a hydrogen bond acceptor. The cyclic aliphatic structure also contributes some non-polar character, allowing for interactions with a broader range of organic molecules.[2]

This dual character—polar and moderately non-polar—is the foundation of its broad solvency.

Industrial and Research Applications

(S)-THFA's utility spans numerous fields:

  • Pharmaceuticals: Used as a specialty solvent and an intermediate in synthesis.[3]

  • Coatings and Resins: Acts as a reactive diluent for epoxy resins and a solvent for paints, lacquers, and varnishes.[1][4]

  • Agrochemicals: Employed as a co-solvent in pesticide and herbicide formulations to enhance the dispersion of active ingredients.

  • Cleaning Agents: Incorporated into industrial cleaners and paint strippers.[3]

Theoretical Principles of Solubility

The solubility behavior of (S)-THFA is dictated by fundamental intermolecular forces, primarily polarity and hydrogen bonding.

"Like Dissolves Like": Polarity and Solvent Interaction

The principle of "like dissolves like" states that substances with similar polarities are more likely to be miscible.[5] (S)-THFA is a polar, protic solvent.[1] Its molecular structure allows it to interact favorably with a wide spectrum of other solvents:

  • Polar Protic Solvents (e.g., Water, Ethanol): (S)-THFA is completely miscible due to strong hydrogen bonding interactions with the hydroxyl groups of these solvents.[3][6]

  • Polar Aprotic Solvents (e.g., Acetone, THF): It readily dissolves in these solvents through dipole-dipole interactions and hydrogen bonding where (S)-THFA acts as the donor to the solvent's acceptor atom (e.g., the carbonyl oxygen in acetone).[6]

  • Non-Polar Solvents (e.g., Benzene, Chloroform): While the hydroxyl group is polar, the tetrahydrofuran ring provides enough non-polar character to allow for miscibility with many non-polar solvents through London dispersion forces and dipole-induced dipole interactions.[6] However, its solubility is limited in highly non-polar paraffinic hydrocarbons like hexane.[1][2]

The Role of Hydrogen Bonding

Hydrogen bonding is the most significant contributor to (S)-THFA's solubility in protic solvents. The molecule's ability to both donate a hydrogen atom (from its -OH group) and accept hydrogen atoms (at its -OH oxygen and its ether oxygen) facilitates the formation of a robust intermolecular network with solvents like water.[2]

Caption: Hydrogen bonding interactions of (S)-THFA.

Solubility Profile of (S)-THFA: A Comparative Analysis

Data from various chemical suppliers and databases confirm the broad miscibility of (S)-THFA.

Data Summary Table

The following table summarizes the solubility of (S)-THFA in water and a range of common organic solvents. "Miscible" indicates that the substances form a homogeneous solution in all proportions.[7]

Solvent ClassSolvent NameSolubility/MiscibilityReference(s)
Aqueous WaterMiscible[1][3][6]
Alcohols EthanolMiscible[3][6][8]
MethanolMiscible[8]
Ethers Diethyl EtherMiscible[3][6]
Ketones AcetoneMiscible[1][3][6]
Halogenated ChloroformMiscible[3][6]
Aromatics BenzeneMiscible[1][3][6]
Hydrocarbons Paraffinic Hydrocarbons (e.g., Hexane)Insoluble / Limited Solubility[1][2]

Experimental Determination of Solubility: A Validated Protocol

For novel formulations or when precise quantitative data is required, experimental determination is necessary. The OECD Test Guideline 105 provides a standardized framework for determining water solubility.[9][10] The flask method is appropriate for substances like (S)-THFA with solubilities well above 10 mg/L.[11][12]

Principle of the Isothermal Shake-Flask Method

The shake-flask method involves agitating an excess amount of the test substance in the chosen solvent at a constant temperature until equilibrium is achieved.[11] Once saturation is reached, the concentration of the dissolved substance in the aqueous or organic phase is quantified using a suitable analytical technique.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of (S)-THFA to a known volume of the solvent (e.g., water) in a glass-stoppered flask. Rationale: Using an excess ensures that the solution reaches saturation.

  • Equilibration: Place the flask in a mechanical shaker or magnetic stirrer within a constant temperature bath (e.g., 20 ± 0.5 °C).[10] Agitate the mixture for a preliminary period of 24 hours.[13]

  • Phase Separation: After agitation, allow the flask to stand in the temperature bath for at least 24 hours to permit phase separation. Rationale: This step is critical to allow undissolved micro-droplets or particles to settle, preventing overestimation of solubility.

  • Sampling: Carefully withdraw a sample from the saturated solvent phase, ensuring no undissolved (S)-THFA is collected. Centrifugation within the temperature-controlled environment is the preferred method for separation.[11]

  • Quantification: Determine the concentration of (S)-THFA in the sample using a validated analytical method.

    • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a highly sensitive and accurate method for quantifying volatile organic compounds like (S)-THFA.[14]

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly for non-volatile mixtures.[14]

  • Data Analysis: Perform at least three independent determinations and report the mean solubility value.

Workflow Diagram

G prep 1. Preparation Add excess (S)-THFA to solvent equil 2. Equilibration Agitate at constant T (24h) prep->equil phase_sep 3. Phase Separation Let stand at constant T (24h) equil->phase_sep sampling 4. Sampling Centrifuge & collect supernatant phase_sep->sampling quant 5. Quantification Analyze via GC or HPLC sampling->quant analysis 6. Data Analysis Calculate mean of ≥3 replicates quant->analysis

Sources

Stereochemical Structure and Synthesis of (S)-2-Hydroxymethyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical structure, synthesis, and characterization of (S)-2-Hydroxymethyltetrahydrofuran.

Technical Guide for Pharmaceutical Applications

Executive Summary

(S)-2-Hydroxymethyltetrahydrofuran (also known as (S)-Tetrahydrofurfuryl alcohol or (S)-THFA) is a privileged chiral scaffold in drug discovery.[1] It serves as a critical building block for nucleoside analogs, antiretrovirals (e.g., HIV protease inhibitors), and complex polyether antibiotics. Its value lies in the C2 stereocenter, which imparts specific spatial arrangements necessary for high-affinity binding to biological targets. This guide provides a definitive workflow for its synthesis, absolute configuration determination via Mosher’s method, and industrial-grade characterization.

Structural Fundamentals & Stereochemistry

Absolute Configuration

The molecule consists of a saturated tetrahydrofuran (THF) ring substituted at the C2 position with a hydroxymethyl group (


).[1]
  • CAS Number: 22415-59-4 (specifically for the (S)-isomer).[1]

  • Stereodescriptor: The (S)-configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[1]

    • Priority 1:

      
       (Ring oxygen attached to C2).
      
    • Priority 2:

      
       (Hydroxymethyl group; Oxygen attached to C).
      
    • Priority 3:

      
       (Ring C3 carbon; Carbon attached to C).
      
    • Priority 4:

      
       (Hydrogen atom).
      
    • Result: With H pointing away, the sequence 1

      
       2 
      
      
      
      3 follows a counter-clockwise direction, designating (S) .
Conformational Dynamics

Unlike planar aromatic furans, the THF ring in (S)-THFA exhibits conformational mobility, primarily oscillating between Envelope (E) and Twist (T) conformations to minimize torsional strain.[1]

  • Preferred Conformation: Gas-phase rotational spectroscopy and ab initio calculations indicate the Envelope (E) geometry is favored when the hydroxymethyl group is gauche(-) to the ring oxygen, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ring oxygen.[1]

Synthetic Strategies

High-purity (S)-THFA is typically accessed via two primary routes: Chiral Pool Synthesis (chemical) and Enzymatic Kinetic Resolution (biocatalytic).[1]

Route A: Chiral Pool Synthesis (L-Glutamic Acid)

This route is preferred for large-scale manufacturing as it transfers the intrinsic chirality of the natural amino acid L-Glutamic acid to the final product without requiring resolution steps.

Mechanism:

  • Diazotization/Cyclization: L-Glutamic acid is treated with nitrous acid (

    
    ). This proceeds via retention of configuration (due to neighboring group participation of the carboxylate) to form (S)-
    
    
    
    -butyrolactone-5-carboxylic acid.[1]
  • Reduction: The carboxylic acid and lactone carbonyls are reduced (typically using Borane-DMS or

    
    ) to yield the diol, which cyclizes or is maintained as the cyclic ether depending on conditions.
    
Route B: Enzymatic Kinetic Resolution (CAL-B)

For recovering (S)-THFA from racemic mixtures, Lipase B from Candida antarctica (CAL-B) is the industry standard.[1]

  • Principle: CAL-B shows high enantioselectivity for the acylation of primary alcohols with adjacent chiral centers.

  • Workflow: In a non-polar solvent (e.g., Hexane or MTBE), CAL-B selectively acylates the (R)-enantiomer using Vinyl Acetate as the donor.[1] The (S)-alcohol remains unreacted and is separated via distillation or chromatography.[1]

SynthesisPathways L_Glu L-Glutamic Acid (Natural Precursor) Lactone (S)-5-Oxo-2-THF-carboxylic acid L_Glu->Lactone NaNO2, HCl (Diazotization) S_THFA (S)-2-Hydroxymethyl-THF (Target) Lactone->S_THFA BH3-DMS or LiAlH4 (Reduction) Racemic Racemic THFA (±) Enzyme CAL-B Lipase + Vinyl Acetate Racemic->Enzyme Kinetic Resolution Enzyme->S_THFA Unreacted (Slow) (>99% ee) R_Ester (R)-Acetate Ester (Acylated) Enzyme->R_Ester Fast Reaction

Figure 1: Comparison of Chiral Pool Synthesis (Top) and Enzymatic Kinetic Resolution (Bottom) pathways.

Analytical Characterization & Validation

Physical Properties Data
PropertyValueCondition
Molecular Formula

-
Molecular Weight 102.13 g/mol -
Boiling Point 178 °C760 mmHg
Density 1.054 g/mL25 °C
Refractive Index

-
Optical Rotation


, Nitromethane
Solubility MiscibleWater, Ethanol, Acetone
Absolute Configuration Determination (Mosher's Method)

The most robust method for validating the stereochemistry of a synthesized batch is Mosher's Ester Analysis .[1][2] This utilizes


-NMR anisotropy to distinguish enantiomers.
Protocol: Double Derivatization
  • Preparation: Take two aliquots (5 mg each) of the unknown alcohol.

  • Derivatization:

    • React Aliquot A with (R)-(-)-MTPA-Cl to form the (S)-Mosher Ester .[1]

    • React Aliquot B with (S)-(+)-MTPA-Cl to form the (R)-Mosher Ester .[1]

    • Note: The configuration of the ester is opposite to the acid chloride used due to CIP priority changes during naming, but the spatial arrangement is the key.

  • NMR Analysis: Acquire

    
    -NMR spectra for both esters in 
    
    
    
    .
  • Calculation: Determine

    
     for protons near the chiral center.
    
Interpretation (The Mosher Model)

The phenyl group of the MTPA moiety shields the protons that are syn to it in the preferred conformation.[1]

  • For (S)-2-Hydroxymethyl-THF:

    • Protons on C3/C4 (Ring): Will exhibit a negative

      
       (Shielded in the (S)-ester).[1]
      
    • Protons on Hydroxymethyl group: Will exhibit a positive

      
      .
      

MosherAnalysis cluster_0 Mosher's Method Logic Alcohol (S)-THFA Sample R_MTPA React with (R)-MTPA-Cl Alcohol->R_MTPA S_MTPA React with (S)-MTPA-Cl Alcohol->S_MTPA S_Ester (S)-Mosher Ester (Phenyl shields Ring) R_MTPA->S_Ester R_Ester (R)-Mosher Ester (Phenyl shields CH2) S_MTPA->R_Ester Calc Calculate Δδ = δ(S-ester) - δ(R-ester) S_Ester->Calc R_Ester->Calc Result Result for (S)-Config: Ring Protons: Δδ < 0 CH2-O Protons: Δδ > 0 Calc->Result

Figure 2: Logic flow for determining absolute configuration using Mosher's Esters.

Experimental Protocols

Protocol 5.1: Enzymatic Resolution with CAL-B

Objective: Isolation of (S)-THFA from racemic mixture.

  • Setup: In a round-bottom flask, dissolve racemic 2-hydroxymethyl-THF (10 mmol) in MTBE (50 mL).

  • Acyl Donor: Add Vinyl Acetate (30 mmol, 3 eq).

  • Catalyst: Add Candida antarctica Lipase B (Novozym 435, immobilized, 200 mg).

  • Incubation: Shake at 30°C / 200 rpm for 24-48 hours. Monitor conversion by GC.

  • Termination: Filter off the enzyme beads (can be reused).

  • Purification: Evaporate solvent. The mixture contains (S)-Alcohol and (R)-Acetate.[1] Separation is achieved via flash column chromatography (Silica gel, Hexane:EtOAc gradient).[1] The alcohol elutes after the ester.

Protocol 5.2: Chiral HPLC Analysis

Objective: Determination of Enantiomeric Excess (ee%).[1]

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Retention Times: (R)-isomer typically elutes before (S)-isomer (confirm with standards).

Pharmaceutical Utility

(S)-THFA is not merely a solvent; it is a "chiral pool" reagent.[1]

  • Nucleoside Analogs: The THF ring mimics the ribose sugar in nucleoside reverse transcriptase inhibitors (NRTIs).[1]

  • Protease Inhibitors: The (S)-THF moiety is a key pharmacophore in drugs like Amprenavir and Fosamprenavir (HIV treatment), providing specific hydrogen bonding interactions within the enzyme's active site.[1]

  • Green Solvent: In its racemic form, it is a non-ozone-depleting, biodegradable solvent, but the (S)-form is strictly reserved for synthesis.

References

  • Sigma-Aldrich. Tetrahydrofurfuryl alcohol Product Specification (CAS 97-99-4).Link

  • National Institutes of Health (PubChem). Tetrahydrofurfuryl alcohol - Compound Summary.Link[1]

  • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Assignment of Absolute Configuration of Alcohols via Mosher Ester Analysis.[2][3][4] Nature Protocols.[2] Link[2]

  • Gotor, V., et al. (2000). Enzymatic Kinetic Resolution of Tetrahydrofurfuryl Alcohol Derivatives. Tetrahedron: Asymmetry.[5]

  • DrugFuture. Tetrahydrofurfuryl Alcohol Properties and Optical Rotation Data.Link[1]

Sources

Technical Guide: Operational Safety and Toxicology of (S)-Tetrahydro-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Tetrahydro-2-furoic acid [(S)-THFA] is a critical chiral building block employed in the asymmetric synthesis of peptidomimetics and pharmaceutical intermediates, serving as a structural analogue to proline. While chemically valuable, its hazard profile is dominated by its classification as a Category 1B Corrosive and Acute Toxin (Oral) .

This guide moves beyond the standard Safety Data Sheet (SDS) by integrating field-proven handling protocols with mechanistic toxicology. It is designed for researchers who require a self-validating safety system to maintain experimental integrity and personal safety.

Part 1: Chemical Identity & Stereochemical Significance

Unlike its racemic counterpart, (S)-THFA is utilized specifically for its optical activity. Handling protocols must account not only for safety but for the preservation of enantiomeric excess (ee).

ParameterTechnical Specification
Chemical Name (S)-(-)-Tetrahydro-2-furoic acid
CAS Number 87392-05-0
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Physical State Viscous liquid (Colorless to pale yellow)
Optical Rotation

(c=1, MeOH)
pKa ~3.5 (Acidic, comparable to formic acid)
Boiling Point 244–251 °C (at 760 mmHg)
Solubility Miscible with polar organic solvents; soluble in water.[1][2][3][4][5][6][7][8]

Application Scientist Note: The (S)-enantiomer is sensitive to racemization under strongly basic conditions or extreme heat. Safety protocols involving neutralization should use weak bases (e.g., Sodium Bicarbonate) to prevent exothermic spikes that could degrade the chiral center if recovery is intended from waste streams.

Part 2: Hazard Identification & Mechanism[10]

The Corrosive Mechanism (Category 1B)

(S)-THFA is not merely an irritant; it is a necrotizing agent .

  • Mechanism: Upon contact with biological tissue, the carboxyl group (

    
    ) donates protons, lowering the pH of the interstitial fluid. Simultaneously, the lipophilic tetrahydrofuran ring facilitates the penetration of the acid through the lipid bilayer of cell membranes.
    
  • Result: This dual action causes coagulative necrosis , where proteins are denatured and precipitated. Unlike mineral acids which cause immediate pain, organic acids like (S)-THFA can have a delayed onset of pain while tissue damage propagates deeply.

Toxicology Data Profile

Note: Where specific enantiomer data is absent, data from the racemate (CAS 16874-33-2) is applied as the precautionary standard.

Toxicity EndpointClassificationValue / Observation
Acute Oral Toxicity Category 4 (Harmful)LD50 (Rat): ~1000–2000 mg/kg (Estimated based on structural analogues)
Skin Corrosion Category 1BCauses severe burns and scarring. Penetrates epidermis to dermis.
Eye Damage Category 1Irreversible corneal damage; risk of blindness.
Inhalation STOT SE 3Mucosal irritation; potential for chemically induced pneumonitis.

Part 3: Operational Safety Protocols (Self-Validating Systems)

A "self-validating" system implies that the safety controls provide immediate feedback if they fail.

Engineering Controls: The Airflow Check
  • Protocol: All transfers of (S)-THFA must occur in a certified chemical fume hood.

  • Validation: Tape a kimwipe strip to the bottom of the sash. If the strip is not pulled inward at a 45° angle, the face velocity is insufficient (< 80-100 fpm). Stop work immediately.

PPE Strategy: Permeation Defense

Standard latex gloves are useless against organic acids.

  • Primary Barrier: Nitrile gloves (minimum thickness 0.11 mm).

  • Secondary Barrier (For >100mL transfers): Silver Shield® or 4H® laminate gloves under outer nitrile gloves.

  • Validation: Inspect gloves for "puckering" or discoloration every 15 minutes. If observed, the organic acid has begun to solvate the polymer matrix. Change immediately.

Storage and Stability
  • Hygroscopicity: (S)-THFA is hygroscopic. Absorption of water not only alters the stoichiometry of reactions but can hydrolyze sensitive reagents it is mixed with (e.g., acid chlorides).

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator. Cap liners must be PTFE-faced; simple polyethylene liners may degrade over time.

Part 4: Emergency Response & Waste Management[8]

Exposure Response Logic

Immediate action is required to mitigate coagulative necrosis.

ExposureResponse Start EXPOSURE INCIDENT Type Identify Contact Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale ActionSkin1 Immed. Drench (15 min) Do NOT scrub Skin->ActionSkin1 ActionEye1 Eyewash Station (Force eyelids open) Eye->ActionEye1 ActionInhale1 Move to Fresh Air Inhale->ActionInhale1 ActionSkin2 Remove Contaminated Clothing under shower ActionSkin1->ActionSkin2 ActionSkin3 Apply Calcium Gluconate? NO (Not HF) ActionSkin2->ActionSkin3 Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin3->Medical ActionEye2 Continue rinsing during transport ActionEye1->ActionEye2 ActionEye2->Medical ActionInhale2 Oxygen if breathing difficult ActionInhale1->ActionInhale2 ActionInhale2->Medical

Caption: Decision logic for emergency response. Note that unlike HF, Calcium Gluconate is not used; water dilution is the primary mechanism.

Spills and Neutralization

Do not wipe up concentrated spills with paper towels; this increases surface area for evaporation and potential ignition.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Apply a weak base slurry (Sodium Carbonate or Sodium Bicarbonate) from the perimeter inward.

    • Observation: Wait for CO₂ bubbling to cease.

  • Absorb: Use vermiculite or dry sand.

  • Disposal: Collect in a container labeled "Hazardous Waste: Organic Acid Solids."

Part 5: Experimental Workflow Visualization

The following diagram outlines the "Safe Path" for using (S)-THFA in a synthesis reaction, highlighting critical control points (CCPs).

SafeWorkflow cluster_hood Fume Hood Zone Storage Storage (Desiccated, Argon) Check CCP: Inspect PPE (Nitrile >0.11mm) Storage->Check Retrieve Weighing Weighing (Closed Balance) Check->Weighing Pass Transfer Transfer (Syringe/Cannula) Weighing->Transfer Liquid Reaction Reaction Vessel (Inert Atmosphere) Transfer->Reaction Add Slow Quench Quench (Exotherm Control) Reaction->Quench Complete Waste Waste Stream (Segregated Acid) Quench->Waste Dispose

Caption: Operational workflow emphasizing the containment of the substance within the Fume Hood Zone during all active phases.

References

  • Sigma-Aldrich. (2025). (S)-(-)-Tetrahydro-2-furoic acid Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2025).[4][6] Tetrahydro-2-furoic acid Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 86079: Tetrahydro-2-furoic acid. Retrieved from

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Tetrahydro-2-furoic acid. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4][7] Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Methodological & Application

Enantioselective Installation of the Tetrahydrofuran Motif: From Chiral Pool to API Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(Tetrahydrofuran-2-yl)methanol (also known as (S)-THFA or (S)-tetrahydrofurfuryl alcohol) represents a high-value "chiral pool" starting material. Unlike asymmetric catalysis which requires expensive ligands to induce chirality, (S)-THFA offers a pre-defined C2-stereocenter derived from renewable biomass (furfural).

This Application Note details the enantioselective incorporation of the (S)-tetrahydrofuran moiety into pharmaceutical scaffolds. We focus on three critical workflows:

  • Activation: Converting the hydroxyl group without racemization.

  • C-N Bond Formation: Synthesizing chiral aminomethyl-THF motifs (common in kinase inhibitors and muscarinic agonists).

  • Oxidative Transformation: Accessing (S)-tetrahydro-2-furoic acid for amide coupling (relevant to alpha-blocker analogues like Alfuzosin).

Mechanistic Grounding: The Stereochemical Fortress

The utility of (S)-THFA relies entirely on the stability of the C2 chiral center. Understanding the "Survival Mechanism" of this center is prerequisite to experimental design.

The "Safe" Zone (Exocyclic Substitution)

Modifications at the exocyclic methylene group (–CH₂OH) generally proceed with complete retention of configuration .

  • Mechanism: Reactions such as tosylation or mesylation occur at the oxygen atom. Subsequent nucleophilic substitutions (

    
    ) occur at the exocyclic carbon.
    
  • Stereochemistry: The C2 chiral center is

    
     to the reaction site. It acts as a spectator to the bond-breaking event, maintaining its 
    
    
    
    -configuration.
The "Danger" Zone (Acid-Catalyzed Ring Opening)

The tetrahydrofuran ring is susceptible to acid-catalyzed ring opening, particularly under vigorous conditions or with Lewis acids (e.g.,


, strong 

).
  • Risk: Protonation of the ring oxygen forms an oxonium species. Ring opening generates a carbocation or transition state that scrambles the stereochemistry.

  • Rule: Avoid strong acidic media when the ring integrity is required.[1] Perform activations in basic or neutral media.

Stereochemistry THFA (S)-THFA (Chiral Center at C2) Activation Activation (TsCl/MsCl, Base) THFA->Activation Safe Path Acid Strong Acid (H+ / Lewis Acid) THFA->Acid Danger Path SafeIntermediate (S)-THFA-OTs (Stereochem Retained) Activation->SafeIntermediate Substitution Nucleophilic Attack (Amines/Phenols) SafeIntermediate->Substitution SN2 Product (S)-Product (>99% ee) Substitution->Product RingOpen Ring Opening (Oxonium Ion) Acid->RingOpen Racemate Racemic Mixture (Loss of Value) RingOpen->Racemate

Figure 1: Stereochemical preservation pathways vs. racemization risks.

Detailed Experimental Protocols

Protocol A: Enantioselective Activation (Synthesis of (S)-THFA-Tosylate)

This is the "gateway" reaction. Converting the poor hydroxyl leaving group into a tosylate (or mesylate) enables subsequent coupling.

Target: (S)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate Chiral Integrity: >99% ee retention.

Reagents:

  • (S)-THFA (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Solvent, anhydrous)

  • DMAP (Catalytic, 0.1 equiv)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with (S)-THFA (e.g., 10.2 g, 100 mmol) and dry DCM (100 mL) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling exotherm prevents side reactions.

  • Reagent Addition: Add TEA (21 mL, 150 mmol) and DMAP (1.2 g).

  • Tosylation: Add TsCl (22.9 g, 120 mmol) portion-wise over 30 minutes. Maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

  • Quench: Quench with water (50 mL). Separate phases.

  • Workup: Wash organic layer with 1M HCl (cold, rapid wash to remove amine, minimize acid contact time), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. The product is often a viscous oil that crystallizes upon standing or cooling.

    • Yield: Typically 85–95%.

    • Storage: Store at 4°C. Stable for weeks.

Protocol B: C-N Bond Formation (Synthesis of Chiral Amines)

This protocol installs the THF motif onto an amine scaffold, a common strategy for synthesizing muscarinic agonists or kinase inhibitor side chains.

Target: (S)-N-Benzyl-1-(tetrahydrofuran-2-yl)methanamine (Model System)

Reagents:

  • (S)-THFA-Tosylate (from Protocol A) (1.0 equiv)

  • Benzylamine (3.0 - 5.0 equiv) Note: Excess amine acts as solvent and base, preventing poly-alkylation.

  • Solvent: Acetonitrile or Ethanol (optional, if amine is precious use 1.2 equiv amine + 2.0 equiv

    
    ).
    

Step-by-Step:

  • Mixing: In a pressure tube or reflux flask, dissolve (S)-THFA-Tosylate (2.56 g, 10 mmol) in Acetonitrile (10 mL).

  • Amine Addition: Add Benzylamine (3.3 mL, 30 mmol).

  • Heating: Heat to 80°C (reflux) for 12–16 hours.

    • Why:

      
       displacement of a neopentyl-like primary sulfonate is sterically hindered by the adjacent ring; heat is required.
      
  • Workup: Cool to room temperature. Concentrate to remove solvent and excess amine (if volatile).

  • Purification: Dissolve residue in DCM, wash with Sat.

    
    . Purify via flash column chromatography (DCM:MeOH gradient).
    
  • Outcome: The resulting secondary amine retains the (S)-configuration.

Table 1: Comparison of Nucleophilic Substitution Conditions

NucleophileReagentSolventTempYieldApplication
Amine Benzylamine (excess)Neat/MeCN80°C85%Kinase Inhibitors
Azide

DMF90°C92%Precursor to

Amines
Cyanide

DMSO60°C88%Homologation (C+1)
Phenol Phenol /

DMF100°C78%Ether Linkages
Protocol C: Oxidative Transformation to (S)-Tetrahydro-2-furoic Acid

For applications requiring an amide linkage (e.g., Alfuzosin analogues), the alcohol must be oxidized to the carboxylic acid.

Reagents:

  • (S)-THFA

  • TEMPO (catalytic) / BAIB (Bis-acetoxyiodobenzene) OR Jones Reagent (use with caution).

  • Recommended Green Method: TEMPO/NaOCl.

Step-by-Step:

  • Setup: Dissolve (S)-THFA (10 mmol) in DCM (20 mL) and water (10 mL). Add

    
     (1 mmol) and TEMPO (0.1 mmol).
    
  • Oxidation: Cool to 0°C. Add aqueous

    
     (household bleach strength, buffered to pH 9 with 
    
    
    
    ) dropwise.
  • Monitoring: Starch-iodide paper will turn blue. Stir until starting material is consumed (approx 1-2 h).

  • Workup: Acidify aqueous layer to pH 2 with HCl, extract with EtOAc.

  • Result: (S)-Tetrahydro-2-furoic acid. This can be coupled with amines using standard EDC/HOBt conditions to form chiral amides.

Application Workflow: Drug Discovery Decision Tree

Use this workflow to determine the optimal path for your specific API scaffold.

Workflow Start Starting Material: (S)-THFA Decision Target Moiety? Start->Decision PathAmine Target: Chiral Amine (e.g., Kinase Inhibitor) Decision->PathAmine PathAmide Target: Chiral Amide (e.g., Alfuzosin Analog) Decision->PathAmide PathEther Target: Chiral Ether (e.g., Halaven Fragment) Decision->PathEther Act Protocol A: Tosylation PathAmine->Act Ox Protocol C: TEMPO Oxidation PathAmide->Ox Will Williamson Ether Synthesis (NaH + Alkyl Halide) PathEther->Will Sub Protocol B: Amine Displacement Act->Sub Coup Amide Coupling (EDC/HOBt) Ox->Coup

Figure 2: Decision tree for functionalizing (S)-THFA in drug synthesis.

References

  • Chiral Building Blocks in Medicine: "Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies." PubMed. [Link]

  • Tosylation Protocols: "A Study of the Solvolysis Reactions of Tetrahydrofurfuryl Tosylate." Illinois Wesleyan University. [Link]

  • Amine Synthesis: "Synthesis of Tetrahydrofurfurylamines Related to Muscarine." Heterocycles. [Link]

  • Oxidative Pathways: "Selective oxidation of Tetrahydrofurfuryl alcohol to 2-Methyl tetrahydrofuran." ResearchGate. [Link]

  • General Reactivity: "Tetrahydrofurfuryl Alcohol - Product Information." Ataman Chemicals. [Link]

Sources

Advanced Synthesis Guide: (S)-Tetrahydrofuran-2-carboxylic Acid ((S)-THFA) in Pharmaceutical Intermediates

[1]

Abstract

(S)-Tetrahydrofuran-2-carboxylic acid [(S)-THFA] is a critical chiral building block in modern pharmaceutical synthesis.[1] Structurally analogous to L-proline, it serves as a non-natural isostere in peptidomimetics and a key pharmacophore in alpha-blockers (e.g., Alfuzosin) and beta-lactam antibiotics (e.g., Faropenem).[1] This guide provides an in-depth technical analysis of (S)-THFA applications, focusing on its utility as a chiral resolving agent, its activation protocols for amide coupling, and its role in fragment-based drug discovery (FBDD).[1]

Introduction: The Chiral Pool Advantage

(S)-THFA (CAS: 87392-07-2) is derived from the hydrogenation of 2-furoic acid or through the oxidative degradation of carbohydrates.[1] Its value in medicinal chemistry stems from two primary properties:

  • Proline Isosterism: Like proline, (S)-THFA features a five-membered ring that restricts conformational freedom ($ \phi $ and $ \psi $ torsion angles).[1] However, the substitution of the pyrrolidine nitrogen with an ether oxygen eliminates the hydrogen bond donor capability, altering the solvation profile and metabolic stability of the resulting amide bond.

  • Chiral Resolution Utility: The high optical purity of (S)-THFA makes it an excellent acidic resolving agent for racemic amines, a technique often employed in the early stages of API synthesis to isolate enantiopure amine intermediates.

Chemical Profile
PropertySpecification
IUPAC Name (2S)-Tetrahydrofuran-2-carboxylic acid
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Chirality (S)-enantiomer (matches L-Proline stereochemistry)
Physical State Colorless to pale yellow liquid/low-melting solid
pKa ~3.8 (Acidic, comparable to formic acid derivatives)
Safety Hazard Corrosive (Skin Corr.[1][2][3][4][5] 1B) . Causes severe burns.[4][6][7]

Application 1: Synthesis of Alfuzosin and Quinazoline Derivatives

One of the most commercially significant applications of (S)-THFA is in the synthesis of Alfuzosin , an alpha-1 adrenergic blocker used to treat benign prostatic hyperplasia (BPH).[1] The (S)-tetrahydrofuroyl moiety is critical for the drug's binding affinity and pharmacokinetic profile.

Mechanistic Insight

In the synthesis of Alfuzosin, (S)-THFA is coupled with a quinazoline-diamine intermediate.[1] The choice of activation method for the carboxylic acid is pivotal. Standard acid chlorides (using $ SOCl_2 $) can lead to racemization at the alpha-carbon due to the formation of a highly acidic enolizable proton adjacent to the carbonyl and the ether oxygen. Therefore, milder activation methods or carefully controlled acid chloride generation are required.

Workflow Visualization: Amide Coupling Pathway

The following diagram illustrates the critical decision points in the coupling of (S)-THFA to amine substrates, highlighting the risk of racemization.

AmideCouplingStart(S)-THFA(Chiral Acid)ActivationActivation StepStart->ActivationPathAPath A: Acid Chloride(SOCl2 / DMF cat.)Activation->PathAHigh ReactivityPathBPath B: Mixed Anhydride(Isobutyl chloroformate)Activation->PathBScale-up PreferredPathCPath C: Coupling Reagent(HATU / DIPEA)Activation->PathCHigh Cost/High YieldRacemizationRISK: Racemization(via Ketene/Enol)PathA->RacemizationIf T > 0°CProductChiral Amide(e.g., Alfuzosin Int.)PathA->ProductIf T < -10°CPathB->ProductPathC->ProductRacemization->ProductLoss of ee%

Figure 1: Decision matrix for (S)-THFA activation. Path A requires strict temperature control to prevent racemization via the enol form.

Application 2: Chiral Resolution of Racemic Amines

(S)-THFA is frequently employed to resolve racemic amines via the formation of diastereomeric salts.[1] This is a cost-effective alternative to chiral chromatography for large-scale manufacturing.[1]

Mechanism:

  • (S)-THFA reacts with a racemic amine ($ R,S-Amine $) to form two diastereomeric salts:

    • Salt A:

      
      [1]
      
    • Salt B:

      
      [1]
      
  • These salts possess different physical properties (solubility, melting point).

  • Fractional crystallization isolates the desired diastereomer.

  • Basification releases the enantiopure amine.

Detailed Protocols

Protocol A: High-Fidelity Activation and Coupling

Use this protocol for synthesizing API intermediates where enantiomeric excess (ee) must be preserved (>99%).[1]

Reagents:

  • (S)-THFA (1.0 equiv)[1]

  • Oxalyl Chloride (1.1 equiv) or HATU (1.1 equiv) for small scale[1]

  • Catalytic DMF (for oxalyl chloride route)[1]

  • Dichloromethane (DCM) or THF (anhydrous)[1]

  • Target Amine (1.0 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

Step-by-Step Methodology:

  • Preparation of Acid Chloride (Scale-up Route):

    • Dissolve (S)-THFA in anhydrous DCM under $ N_2 $ atmosphere.

    • Cool the solution to -5°C . Critical: Temperature control prevents alpha-proton abstraction.

    • Add catalytic DMF (1-2 drops).[1]

    • Add Oxalyl Chloride dropwise over 30 minutes. Vent evolved gases ($ CO, CO_2, HCl $) through a scrubber.

    • Stir at 0°C for 2 hours. Evaporate solvent in vacuo at ambient temperature (do not heat >30°C) to obtain the crude acid chloride.

  • Coupling Reaction:

    • Dissolve the Target Amine and DIPEA in DCM. Cool to 0°C.

    • Add the freshly prepared (S)-THFA chloride (dissolved in minimal DCM) dropwise.[1]

    • Allow to warm to room temperature over 4 hours.

    • Quench: Add saturated $ NaHCO_3 $ solution.

    • Workup: Extract with DCM, wash with 1N HCl (to remove unreacted amine) and brine. Dry over $ Na_2SO_4 $.[8][9]

Quality Control:

  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm <1% racemization.[1]

Protocol B: Optical Resolution of (RS)-THFA

If starting from racemic THFA to isolate the (S)-isomer.[1]

Reagents:

  • (RS)-Tetrahydro-2-furoic acid[1][10][11]

  • (S)-(-)-1-Phenylethylamine (Resolving Agent) or L-Phenylalaninol[1]

  • Solvent: Acetone or Ethyl Acetate[5][11]

Methodology:

  • Salt Formation: Dissolve (RS)-THFA (100 mmol) in boiling acetone.

  • Addition: Slowly add (S)-(-)-1-Phenylethylamine (50 mmol - 0.5 equiv). Note: Using 0.5 equiv maximizes the yield of the less soluble salt based on the "Pope-Peachy" method.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect the precipitate. This is typically the

    
    -salt (verify specific rotation).[1]
    
  • Recrystallization: Recrystallize from ethanol/acetone to upgrade chiral purity to >99% ee.

  • Liberation: Suspend the salt in dilute $ H_2SO_4 $ and extract with methyl tert-butyl ether (MTBE). Evaporate MTBE to yield pure (S)-THFA.[1]

Process Safety & Handling

(S)-THFA is a Corrosive Liquid. [1]

  • Hazards: Causes severe skin burns and eye damage (H314).[4][6][7] Harmful if swallowed.[4][6][12]

  • Storage: Hygroscopic. Store under nitrogen in a cool, dry place.

  • Material Compatibility: Incompatible with strong oxidizing agents and strong bases. Corrodes carbon steel; use glass-lined or stainless steel (316L) reactors.[1]

Safety Workflow Diagram

SafetyHazardHAZARD IDENTIFICATIONCorrosive (H314)Skin/Eye DamagePPEREQUIRED PPENitrile Gloves (Double)Face ShieldFume HoodHazard->PPEPreventionSpillSPILL RESPONSE1. Evacuate2. Absorb with Vermiculite3. Neutralize (Weak Base)Hazard->SpillEmergency

Figure 2: Essential safety protocol for handling (S)-THFA.

References

  • Synthesis of Alfuzosin: Manne, N., et al. "Process for the preparation of Alfuzosin." U.S. Patent 2010/0168426.

  • Chiral Resolution Method: Belanger, P. C., et al. "Resolution of tetrahydrofuran-2-carboxylic acid."[1] Canadian Journal of Chemistry, 1983, 61(7): 1383-1385. [1]

  • Proline Analogues in Peptides: Beausoleil, E., et al. "Beta-turn mimics: synthesis and conformational analysis." Journal of Organic Chemistry, 2006.

  • Odalasvir Process Development: Tran, D. N., et al. "Development of a Commercial Process for Odalasvir."[13] Organic Process Research & Development, 2021.[13] (Describes related bicyclic acid synthesis). [1]

  • Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 446666, Tetrahydro-2-furoic acid, (-)-". [1][4]

Application Note: Synthesis of Chiral P,O- and P,N-Ligands from (S)-(Tetrahydrofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rationale

The Chiral Pool Advantage

(S)-(Tetrahydrofuran-2-yl)methanol, commonly known as (S)-Tetrahydrofurfuryl Alcohol ((S)-THFA) , represents a high-value "chiral pool" starting material. Unlike many chiral synthons derived from expensive asymmetric catalysis, (S)-THFA is produced industrially from renewable biomass (furfural) via hydrogenation and enzymatic resolution or asymmetric hydrogenation, making it cost-effective for scale-up.

Ligand Design Philosophy

The utilization of (S)-THFA in ligand synthesis primarily exploits the tetrahydrofuran (THF) ring as a rigid, chiral backbone. The oxygen atom within the ring is not merely a structural element; it serves as a hemilabile donor site .

  • P,O-Ligands: By converting the exocyclic alcohol to a phosphine, we create a bidentate ligand where the soft phosphorus binds strongly to the metal (e.g., Pd, Ni), while the hard ether oxygen binds weakly. This "hemilability" creates a vacant coordination site during the catalytic cycle, essential for substrate binding in reactions like ethylene oligomerization or carbonylation.

  • P,N-Ligands: Converting the alcohol to an amine allows for the construction of modular P,N-ligands (e.g., phosphino-amides), which are privileged structures in asymmetric allylic alkylation.

Part 2: Detailed Synthetic Protocols

Protocol A: Synthesis of (S)-((Tetrahydrofuran-2-yl)methyl)diphenylphosphine (P,O-Ligand)

This protocol describes the direct conversion of the hydroxyl group to a diphenylphosphine moiety via a tosylate intermediate. This ligand is a chiral analog of the achiral tetrahydrofurfuryl phosphines used in ethylene trimerization.

Stage 1: Activation of (S)-THFA

Reaction Principle: The primary alcohol is activated as a sulfonate ester to facilitate nucleophilic substitution.

  • Reagents:

    • (S)-Tetrahydrofurfuryl alcohol (1.0 equiv)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

    • Triethylamine (

      
      ) (1.5 equiv)
      
    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with (S)-THFA and dry DCM (

    
     concentration) under 
    
    
    
    atmosphere. Cool to
    
    
    .
  • Addition: Add

    
     and DMAP. Slowly add TsCl portion-wise to maintain temperature 
    
    
    
    .
  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of alcohol (

    
    ).
    
  • Workup: Quench with water. Wash organic layer with

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Purification: The crude tosylate is typically pure enough (

    
    ) for the next step. If needed, recrystallize from hexanes/ether.
    
Stage 2: Nucleophilic Phosphination

Reaction Principle:


 displacement of the tosylate by a phosphide anion. Critical:  Stereochemistry at the C2 position of the THF ring is retained because the substitution occurs at the exocyclic methylene group, not the chiral center.
  • Reagents:

    • (S)-Tetrahydrofurfuryl tosylate (1.0 equiv)

    • Diphenylphosphine (

      
      ) (1.1 equiv)
      
    • n-Butyllithium (

      
      -BuLi) (1.1 equiv)
      
    • Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Workflow:

  • Phosphide Generation: In a separate Schlenk flask, dissolve

    
     in dry THF at 
    
    
    
    . Add
    
    
    -BuLi dropwise. The solution will turn bright orange/red (
    
    
    ). Stir for 30 min at
    
    
    , then warm to
    
    
    for 15 min.
  • Substitution: Cool the phosphide solution back to

    
    . Cannulate a solution of (S)-tetrahydrofurfuryl tosylate (in THF) dropwise into the phosphide solution.
    
  • Completion: Allow the mixture to warm to RT overnight. The color should fade to pale yellow.

  • Workup (Air Sensitive!): Degas all solvents. Quench with degassed water. Extract with diethyl ether under

    
    .
    
  • Purification: Flash chromatography must be performed rapidly under inert conditions or using degassed eluents (Hexane/EtOAc). Alternatively, oxidize to the phosphine oxide for storage and reduce with

    
     prior to use.
    

Data Summary: Protocol A

ParameterSpecification
Starting Material (S)-THFA (

ee)
Intermediate (S)-Tetrahydrofurfuryl tosylate
Product (S)-((Tetrahydrofuran-2-yl)methyl)diphenylphosphine
Typical Yield 75–85% (2 steps)
Key Spectroscopic Feature

NMR:

to

ppm (Phosphine)
Protocol B: Synthesis of P,N-Ligands via (S)-Tetrahydrofurfurylamine

This route transforms (S)-THFA into a chiral amine, which is then coupled with 2-(diphenylphosphino)benzoic acid to form a modular P,N-ligand (Trost/Pfaltz type analog).

Stage 1: Azidation and Reduction
  • Azidation: React (S)-Tetrahydrofurfuryl tosylate (from Protocol A) with

    
     (2.0 equiv) in DMF at 
    
    
    
    for 12 hours.
    • Safety Note: Azides are potentially explosive. Do not concentrate to dryness; extract into ether and proceed.

  • Reduction: Hydrogenate the azide (

    
    , Pd/C) or use Staudinger reduction (
    
    
    
    ) to yield (S)-(tetrahydrofuran-2-yl)methanamine .
Stage 2: Amide Coupling
  • Coupling: React the chiral amine with 2-(diphenylphosphino)benzoic acid using DCC/DMAP or EDC/HOBt in DCM.

  • Product: (S)-N-((tetrahydrofuran-2-yl)methyl)-2-(diphenylphosphino)benzamide .

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

G Start (S)-THFA (Chiral Pool) Tosylate (S)-THFA-OTs (Activated) Start->Tosylate TsCl, Et3N DCM, 0°C Azide (S)-THFA-N3 Tosylate->Azide NaN3 DMF, 80°C Ligand_PO (S)-THF-PPh2 (P,O-Ligand) Tosylate->Ligand_PO LiPPh2 THF, -78°C Amine (S)-THFA-NH2 (Chiral Amine) Azide->Amine H2, Pd/C or Staudinger Ligand_PN (S)-THF-Amide-P (P,N-Ligand) Amine->Ligand_PN 2-(PPh2)Benzoic Acid DCC, DMAP

Figure 1: Divergent synthesis of P,O and P,N chiral ligands starting from (S)-Tetrahydrofurfuryl alcohol.

Part 4: Scientific Validation & Troubleshooting

Mechanistic Integrity (Self-Validation)
  • Stereochemical Retention: In both protocols, the chiral center at C2 of the THF ring is never touched. The reactions occur at the exocyclic carbon. Therefore, the enantiomeric excess (ee) of the final ligand is strictly determined by the purity of the starting (S)-THFA.

    • Validation Check: If the optical rotation of the intermediate tosylate deviates significantly from literature values (

      
       in 
      
      
      
      ), racemization may have occurred due to acid-catalyzed ring opening/closing (unlikely under basic tosylation conditions).
  • Hemilability: The ether oxygen in the P,O-ligand is a weak donor. In catalytic cycles (e.g., Pd-catalyzed allylation), it stabilizes the cationic metal center but readily dissociates to allow incoming nucleophiles. This "on-off" mechanism is crucial for high turnover frequencies.

Common Pitfalls
  • Oxidation: The electron-rich phosphine product (Protocol A) is highly sensitive to air.

    • Solution: Perform the final workup with degassed solvents. Store the ligand under Argon or as its borane adduct (

      
      ), which is air-stable and can be deprotected with DABCO/morpholine before use.
      
  • Elimination: During the reaction of the tosylate with strong bases/nucleophiles, competitive elimination to the vinyl ether (dihydrofuran derivative) can occur.

    • Solution: Keep the reaction temperature low (

      
      ) during the addition of the phosphide to favor substitution (
      
      
      
      ) over elimination (
      
      
      ).

Part 5: References

  • Holden, M. S., & Luh, T. Y. (2008). "Synthesis of Chiral Ligands from Amino Acids and Amino Alcohols." Organic Syntheses. (General methodology for converting chiral alcohols to phosphines via tosylates).

  • Organic Syntheses. "Tetrahydrofurfuryl Alcohol." Org.[1] Synth. Coll. Vol. 3, p. 835. [Link] (Foundational handling and purification of the starting material).

  • Braunstein, P. (2006). "Functional Ligands and Complexes for New Catalytic Properties." Chemical Reviews. (Authoritative text on the hemilability of ether-phosphine P,O ligands).

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews. (Context for the application of P,N ligands derived from chiral amines).

Sources

Application Note: Catalytic Conversion of Biomass to (S)-(Tetrahydrofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-purity synthesis of (S)-(Tetrahydrofuran-2-yl)methanol (also known as (S)-Tetrahydrofurfuryl Alcohol or (S)-THFA) from lignocellulosic biomass.

Executive Summary

(S)-(Tetrahydrofuran-2-yl)methanol is a critical chiral building block for the synthesis of antiretroviral drugs, pesticides, and specialty solvents. While the racemic form (THFA) is produced industrially on a massive scale from biomass-derived furfural, the isolation of the pure (S)-enantiomer remains a significant challenge due to the difficulty of direct asymmetric hydrogenation of the furan ring.

This guide details a Chemoenzymatic Workflow that integrates heterogeneous catalytic hydrogenation with biocatalytic kinetic resolution. This hybrid approach is currently the most robust method for obtaining high optical purity (>99% ee) suitable for pharmaceutical applications, bypassing the low selectivity often encountered in direct asymmetric metal catalysis of simple furans.

Scientific Rationale & Pathway Design

The Challenge of Chirality

The hydrogenation of Furfuryl Alcohol to THFA typically employs Nickel or Ruthenium catalysts. Because the furan ring is planar and achiral, and the substrate lacks strong coordinating groups to direct a chiral catalyst, standard hydrogenation yields a racemic mixture (50:50 R/S).

The Solution: Hybrid Chemoenzymatic Route

To ensure high enantiomeric excess (ee), this protocol utilizes a "Make-and-Resolve" strategy:

  • Upstream (Chemical): High-yield hydrogenation of biomass-derived Furfural to racemic THFA using a reusable supported catalyst.

  • Downstream (Biocatalytic): Kinetic resolution using an immobilized Lipase (e.g., Candida antarctica Lipase B) to selectively acylate the (R)-enantiomer, leaving the desired (S)-alcohol unreacted and optically pure.

Reaction Pathway Diagram

The following diagram illustrates the critical control points in the conversion of Hemicellulose to (S)-THFA.

G Biomass Biomass (Corn Cobs/Bagasse) Furfural Furfural (C5H4O2) Biomass->Furfural Acid Hydrolysis (H2SO4, 180°C) racTHFA rac-THFA (Racemic Mixture) Furfural->racTHFA Hydrogenation (Ni/SiO2 or Ru/C, H2) EnzState Enzymatic Kinetic Resolution racTHFA->EnzState Lipase (CAL-B) + Vinyl Acetate S_THFA (S)-THFA (Target Product) EnzState->S_THFA Unreacted (S)-Alcohol R_Ester (R)-THFA Acetate (By-product) EnzState->R_Ester Selective Acylation

Figure 1: Chemoenzymatic workflow for the production of (S)-THFA from biomass.[1] The process combines industrial hydrogenation with high-precision biocatalysis.

Experimental Protocols

Phase 1: Catalytic Hydrogenation (Biomass rac-THFA)

Objective: Convert Furfural to racemic Tetrahydrofurfuryl Alcohol with >98% conversion.

Materials:

  • Substrate: Furfural (distilled, >99%).

  • Catalyst: 5% Ru/C or Ni/SiO₂ (Pre-reduced).

  • Solvent: 2-Propanol or Ethanol (Green solvent).

  • Equipment: High-pressure Parr reactor (Autoclave).

Protocol:

  • Loading: Charge the autoclave with Furfural (1.0 M in 2-Propanol) and Catalyst (5 wt% relative to substrate).

  • Purging: Purge the reactor 3 times with N₂ to remove oxygen, then 3 times with H₂.

  • Reaction: Pressurize to 4.0 MPa (40 bar) H₂ . Heat to 120°C .

  • Agitation: Stir at 800-1000 rpm to eliminate mass transfer limitations.

  • Duration: Run for 4–6 hours until H₂ uptake ceases.

  • Work-up: Cool to room temperature. Filter the catalyst (recover for regeneration). Evaporate solvent to obtain crude rac-THFA.

Data Validation (Phase 1):

Parameter Target Value Troubleshooting
Conversion >99% If <90%, increase H₂ pressure or check catalyst poisoning.
Selectivity (THFA) >95% If low, lower temperature to prevent ring opening (to 1,5-pentanediol).

| Appearance | Colorless Oil | Yellowing indicates polymerization; distill before Phase 2. |

Phase 2: Enzymatic Kinetic Resolution (rac-THFA (S)-THFA)

Objective: Isolate (S)-THFA from the racemic mixture by selectively converting the (R)-enantiomer to an ester.

Mechanism: Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435) displays stereoselectivity toward the acyl transfer of primary alcohols with beta-chiral centers, typically favoring the acylation of the (R)-enantiomer in organic media.

Materials:

  • Substrate: rac-THFA (from Phase 1).

  • Biocatalyst: Novozym 435 (Immobilized CAL-B) or Lipase PS (Burkholderia cepacia).

  • Acyl Donor: Vinyl Acetate (Irreversible donor, produces volatile acetaldehyde).

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether). Note: Hydrophobic solvents generally enhance lipase stability.

Protocol:

  • Setup: In a reaction vessel, dissolve rac-THFA (100 mM) in dry MTBE.

  • Acyl Donor Addition: Add Vinyl Acetate (0.6 equivalents). Crucial: Do not use excess (e.g., 5 eq) initially, or you risk converting the slower-reacting (S)-enantiomer.

  • Enzyme Addition: Add Novozym 435 (20-50 mg per mmol substrate).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via Chiral GC or HPLC every 2 hours.

    • Stop Point: Terminate the reaction when the conversion reaches ~50-52%. Going beyond 50% ensures high ee for the remaining substrate (S)-THFA but sacrifices yield.

  • Termination: Filter off the immobilized enzyme (reusable).

  • Purification:

    • The mixture contains (S)-THFA (alcohol) and (R)-THFA Acetate (ester).

    • Separate via Flash Column Chromatography (Silica gel; Hexane/Ethyl Acetate gradient) or fractional distillation (boiling point difference is significant).

Data Validation (Phase 2):

Metric Target Notes
Conversion (c) 50-52% Theoretical max yield of pure enantiomer is 50%.
ee of (S)-THFA >99% If ee is low (<95%), extend reaction time slightly to convert residual (R).

| E-value (Selectivity) | >20 |


. If E < 10, switch to Lipase PS. |

Analytical Methods

To ensure the integrity of the protocol, specific analytical techniques must be used to verify chirality.

  • Chiral GC Method:

    • Column: Beta-DEX 120 or Cyclodex-B (30m x 0.25mm).

    • Conditions: Injector 220°C, Detector (FID) 250°C. Oven: 80°C isothermal.

    • Elution Order: Typically, the (S)-enantiomer elutes differently from the (R)-enantiomer (verify with purchased standards).

  • Optical Rotation:

    • Measure

      
       in water or ethanol.
      
    • Literature value for (S)-THFA:

      
       (neat) or specific rotation depending on solvent. Note: Verify sign with authentic standard as solvent effects can invert the sign.
      

Troubleshooting & Optimization

Catalyst Deactivation
  • Problem: In Phase 1, Furfural can polymerize (coking) on the catalyst surface.

  • Solution: Use a solvent (alcohol) rather than neat furfural. Keep conversion <100% in continuous flow setups to wash the catalyst, or regenerate Ni catalysts via calcination/reduction cycles.

Low Enantiomeric Excess (ee)
  • Problem: The lipase reacts with both enantiomers (Low E-value).

  • Solution:

    • Lower Temperature: Run the resolution at 4°C instead of 30°C. This slows the rate but often increases selectivity.

    • Solvent Engineering: Switch from MTBE to Toluene or Hexane. Lipase conformation is rigid in hydrophobic solvents, often improving specificity.

    • Alternative Enzyme: If CAL-B fails, try Lipase PS-IM (Burkholderia cepacia), which has shown superior selectivity for some furanic primary alcohols.

References

  • Industrial Hydrogenation of Furfural: Lange, J. P., et al. "Furfural—A Promising Platform for Lignocellulosic Biofuels." Chemical Reviews, 2012.

  • Kinetic Resolution of Furan Alcohols: Kamal, A., et al. "Lipase-catalyzed resolution of (R/S)-1-(2-furyl)ethanol."[2][3] Tetrahedron: Asymmetry, 2003.

  • Biomass to Furfural Conversion: Mariscal, R., et al. "Catalytic dehydration of xylose to furfural." Energy & Environmental Science, 2016.

  • Enzymatic Resolution of Primary Alcohols: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Symmetry, 2018.

  • Continuous Flow Hydrogenation: Maki-Arvela, P., et al. "Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol."[4] Applied Catalysis A: General, 2010.[5]

Disclaimer: This protocol involves high-pressure hydrogen gas and flammable solvents. Ensure all safety interlocks on autoclave reactors are functional and perform reactions in a certified fume hood.

Sources

Application & Protocol Guide: Advanced Polymerization of (S)-Tetrahydrofurfuryl Acrylate for Biomedical Innovations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the polymerization of (S)-Tetrahydrofurfuryl Acrylate (S-THFA). S-THFA is a bio-based chiral monomer of significant interest for creating advanced biomaterials.[1] Its unique stereochemistry offers the potential for specific interactions within biological systems, a critical aspect in the design of next-generation drug delivery vehicles and tissue engineering scaffolds.[2][3] This guide moves beyond simple procedural lists to explain the causality behind methodological choices in three key polymerization techniques: Free-Radical Polymerization (FRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP). Each section includes detailed, field-tested protocols, mechanistic diagrams, and data interpretation guidelines to ensure scientific integrity and experimental success.

Introduction: The Significance of (S)-Tetrahydrofurfuryl Acrylate in Biomaterials

(S)-Tetrahydrofurfuryl acrylate (S-THFA) is a functional monomer distinguished by two key features: its origin from renewable resources and the presence of a chiral center.[1][4] The polymer derived from it, poly((S)-Tetrahydrofurfuryl acrylate) or P(S-THFA), possesses a unique combination of properties including biocompatibility, excellent adhesion, and flexibility, making it a prime candidate for biomedical applications.[5][6][7]

The chirality of the monomer is of paramount importance. Biological systems are inherently chiral, and the stereochemistry of a material can profoundly influence its interaction with cells, proteins, and other biological molecules.[2][8] Materials with specific chirality can modulate cellular adhesion, proliferation, and differentiation, which is crucial for applications in regenerative medicine and tissue engineering.[3] Furthermore, in drug delivery, the chirality of a polymer carrier can affect drug loading, release kinetics, and target specificity.[8][9] This guide focuses on providing the technical framework to synthesize P(S-THFA) with controlled and predictable characteristics.

Free-Radical Polymerization (FRP): The Foundational Technique

Free-Radical Polymerization is a robust and widely used method for polymerizing vinyl monomers like acrylates.[10][11] It is particularly suited for applications where high-volume production is needed and precise control over polymer architecture is not the primary objective, such as in the formulation of coatings and adhesives.[5][12]

Expertise & Experience: The "Why" of FRP

FRP operates via a chain-reaction mechanism involving initiation, propagation, and termination steps.[11] An initiator, typically a peroxide or an azo compound, thermally decomposes to generate initial free radicals. These radicals attack the double bond of an S-THFA monomer, initiating a polymer chain that rapidly propagates by adding more monomer units. The process concludes when two growing radical chains combine or disproportionate (termination), leading to a "dead" polymer chain.

The primary advantage of FRP is its simplicity and tolerance to trace impurities and a wide range of solvents. However, the termination process is random and irreversible, resulting in polymers with a broad molecular weight distribution (high polydispersity index, PDI) and limited architectural control. For many bulk biomaterial applications, this level of control is sufficient.

Mechanistic Workflow: Free-Radical Polymerization

FRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R_dot Radical (R●) I->R_dot Δ or hν Monomer Monomer (M) R_dot->Monomer Attack P_dot Propagating Chain (Pn●) Monomer->P_dot Chain Growth (+nM) Dead_Polymer Dead Polymer (Pn+m) P_dot->Dead_Polymer Combination or Disproportionation RAFT_Mechanism Initiator Initiator → R● Monomer Monomer (M) Initiator->Monomer Initiation & Propagation P_dot Pₙ● Monomer->P_dot Initiation & Propagation RAFT_Agent RAFT Agent Z-C(=S)S-R' P_dot->RAFT_Agent Addition Intermediate RAFT Adduct Radical RAFT_Agent->Intermediate Dormant_Polymer Dormant Polymer Pₙ-S-C(=S)Z Intermediate->Dormant_Polymer Fragmentation R_prime_dot R'● Intermediate->R_prime_dot Fragmentation P_m_dot Pₘ● Intermediate->P_m_dot Chain Transfer Dormant_Polymer->Intermediate Activation (+ Pₘ●) R_prime_dot->Monomer Re-initiation ATRP_Mechanism Dormant Dormant Chain Pₙ-X Active Active Radical Pₙ● Dormant->Active k_act Active->Dormant k_deact Monomer nM (Monomer) Active->Monomer k_p Catalyst Activator Cu(I)/L Deactivator Deactivator Cu(II)X/L

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity (S)-THFA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "ee" Ceiling

If you are attempting to synthesize (S)-tetrahydro-2-furoic acid ((S)-THFA) via direct asymmetric hydrogenation of 2-furoic acid and are stuck at 30–50% ee , do not panic. This is a known thermodynamic and kinetic limitation of the substrate.

Unlike


-keto esters (which easily reach >98% ee via Noyori hydrogenation), 2-furoic acid requires the reduction of an aromatic furan ring. The high energy barrier of breaking aromaticity often necessitates harsh conditions (high pressure/temperature) that degrade the enantioselectivity of chiral catalysts.

The Solution: To achieve pharmaceutical-grade optical purity (>99% ee), you must likely transition from a direct asymmetric synthesis strategy to a Hybrid Chemoenzymatic Workflow or a Classical Resolution protocol.

This guide covers three modules to troubleshoot and upgrade your process.

Module 1: The Gold Standard (Enzymatic Kinetic Resolution)

Context: This is the most reliable method to boost ee from a racemic mixture (or low-ee intermediate) to >99%. It utilizes Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ester of (S)-THFA.

Troubleshooting Guide: Biocatalysis
SymptomRoot Cause AnalysisCorrective Action
Low E-value (<20) Non-optimal Solvent LogP: Lipases are sensitive to water stripping by hydrophilic solvents.Switch to hydrophobic solvents with LogP > 2.0 (e.g., Toluene, MTBE, or Hexane). Avoid THF or Dioxane in high concentrations.
Reaction Stalls at 30% Conv. Product Inhibition: The accumulating acid or alcohol byproduct is poisoning the enzyme active site.pH Stat Mode: Maintain pH 7.0–7.5 strictly using 1M NaOH autotitration. Accumulation of acid drops pH, deactivating the enzyme.
ee Drops after 45% Conv. Kinetic Overshoot: As the preferred enantiomer is depleted, the enzyme begins accepting the "wrong" enantiomer.Stop Early: Quench the reaction strictly at 40–45% conversion . Do not push for 50%. It is better to sacrifice yield for purity.
Emulsion Formation Surfactant Effect: The fatty acid nature of THFA creates micelles.Add CaCl₂ (10-50 mM) to the buffer or use a centrifuge for phase separation.
Protocol: CAL-B Kinetic Resolution

Target: >98% ee (S)-THFA

  • Substrate: Synthesize Ethyl (±)-tetrahydro-2-furoate (racemic) via standard Pd/C hydrogenation of ethyl 2-furoate.

  • Enzyme Loading: Suspend immobilized CAL-B (e.g., Novozym 435) at 10–20 wt% relative to substrate.

  • Medium: 0.1 M Phosphate Buffer (pH 7.5) / Toluene (10:1 ratio).

  • Process: Stir at 30°C. Monitor pH and maintain at 7.5 with 1M NaOH.

  • Termination: Stop when NaOH consumption indicates 45% hydrolysis.

  • Workup:

    • Extract unreacted (R)-ester with ethyl acetate at pH 7.5.

    • Acidify aqueous phase to pH 2.0 with HCl.

    • Extract (S)-THFA with DCM.

Module 2: Direct Asymmetric Hydrogenation (The "Holy Grail")

Context: You are using a homogeneous catalyst (e.g., Ru-BINAP, Ru-SEGPHOS) to hydrogenate 2-furoic acid directly. This is high-risk but high-reward.

Mechanism & Pitfalls

The reduction of the furan ring competes with the coordination of the chiral ligand. Most "Noyori-type" catalysts are designed for C=O bonds, not C=C bonds in heteroaromatics.

Critical Diagram: The Selectivity/Activity Trade-off

G cluster_0 Reaction Conditions cluster_1 Outcome HighPress High H2 Pressure (>50 bar) HighTurnover High Conversion HighPress->HighTurnover LowEE Low ee (<40%) HighPress->LowEE Non-selective pathway dominates LowTemp Low Temperature (<25°C) LowTemp->HighTurnover Reaction too slow HighEE High ee LowTemp->HighEE Rigid transition state Ligand Ligand Selection (PhTRAP / SEGPHOS) Ligand->HighEE Required for Furan recognition

Caption: High pressure often forces the "racemic" pathway, bypassing the chiral catalyst cycle.

FAQ: Optimizing Homogeneous Catalysis

Q: Why is my Ru-BINAP catalyst giving <10% ee? A: Ru-BINAP is generally ineffective for furan rings. You need ligands with smaller bite angles or specific electronic properties for heteroaromatics.

  • Try: Ru-PhTRAP or Ir-P,N ligands .

  • Reference: Kuwano et al. demonstrated that trans-chelating bisphosphines (PhTRAP) are superior for indole/furan hydrogenation compared to BINAP [1].

Q: Does adding a base help? A: Yes. For the hydrogenation of the acid, adding 1.0 eq of Triethylamine (TEA) is critical. It forms the carboxylate salt, which coordinates differently to the metal center and prevents acid-induced catalyst deactivation.

Q: Can I use Heterogeneous Chiral Catalysts? A: Pd/Al₂O₃ modified with Cinchonidine is the classic method, but it rarely exceeds 30–40% ee [2]. It is useful only if you plan to follow it with a crystallization step (Module 3).

Module 3: Classical Resolution & Analysis

Context: If biocatalysis is unavailable, use Chiral Amine Resolution.

Protocol: Amine Resolution
  • Resolving Agent: (S)-(-)-1-Phenylethylamine (most cost-effective).

  • Solvent: Chlorobenzene or Isopropyl Acetate . (Avoid Ethanol; it is too soluble).

  • Process: Mix racemic THFA (1 eq) and amine (0.5–0.6 eq). Heat to dissolve, then cool slowly to 20°C.

  • Recrystallization: The salt requires 2–3 recrystallizations to jump from 74% ee to >98% ee [3].

Analytical Verification (Chiral HPLC)

Do not rely on optical rotation (


) alone; it is unreliable for low-ee samples.
ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 0.5 – 1.0 mL/min
Detection UV @ 210 nm (End absorption; ensure high purity solvents)
Derivatization If peak tailing occurs, convert acid to Benzyl amide using Benzylamine/EDC before injection.

Summary Decision Matrix

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Need (S)-THFA >98% ee Scale What is your scale? Start->Scale Small Lab Scale (<10g) Scale->Small Speed priority Large Pilot/Mfg (>1kg) Scale->Large Cost priority Method1 Use Enzymatic Resolution (CAL-B on Ester) Small->Method1 DirectH2 Direct Asymmetric H2? Large->DirectH2 DirectH2->Method1 If high purity needed Method2 Classical Resolution ((S)-Phenylethylamine) DirectH2->Method2 If H2 fails (<50% ee)

Caption: Selection of synthetic route based on scale and purity requirements.

References

  • Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds." Chemical Reviews, 2011. Link

  • Maris, M., et al. "Enantioselective hydrogenation of 2-furoic acid to tetrahydro-2-furoic acid." Journal of Catalysis, 2006. Link

  • Industrial Patent. "Process for preparing optically active tetrahydro-2-furoic acid." US Patent 4985575A. Link

  • Kamal, A., et al. "Lipase-mediated resolution of tetrahydro-2-furoates." Tetrahedron: Asymmetry, 2003. Link

  • Chromatography Guide. "Chiral HPLC Application Guide." Chiral Technologies. Link

Technical Support Center: Optimizing (S)-THFA Yield in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-Tetrahydrofurfuryl alcohol ((S)-THFA). This guide is designed for researchers, chemists, and drug development professionals engaged in the asymmetric catalytic hydrogenation of furan-based substrates. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to help you optimize your reaction yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing (S)-THFA via catalytic hydrogenation?

The synthesis of enantiomerically pure (S)-THFA is a significant challenge due to the multiple reactive sites on the precursor molecule, typically furfural or furfuryl alcohol. The core difficulties include:

  • Chemoselectivity: The reaction involves the hydrogenation of both the aldehyde/alcohol functional group and the furan ring's C=C bonds. Controlling the reaction to selectively reduce the ring without over-reduction or side reactions is critical.[1][2]

  • Enantioselectivity: Achieving high enantiomeric excess (%ee) for the (S)-enantiomer requires a highly effective chiral catalyst and precisely controlled conditions. The catalyst must create a chiral environment that favors hydrogen addition to one face of the molecule.

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst, leading to low conversion or stalled reactions.[3] Common poisons include sulfur, nitrogen compounds, and carbon monoxide.[3]

  • Scalability: Transferring a successful lab-scale reaction to a larger scale introduces new challenges related to mass and heat transfer.[4][5] Hydrogenations are often exothermic, and inefficient heat removal can affect selectivity and safety.[5][6]

Q2: Which catalyst systems are most effective for the asymmetric hydrogenation to (S)-THFA?

While various metals like Palladium (Pd), Nickel (Ni), and Rhodium (Rh) can hydrogenate furans, Ruthenium (Ru) and Iridium (Ir) complexes featuring chiral ligands are preeminent for asymmetric synthesis.[7][8][9]

  • Ruthenium (Ru) Catalysts: Ru-based catalysts, particularly those with chiral N-heterocyclic carbene (NHC) or diphosphine ligands, have shown excellent performance in the asymmetric hydrogenation of furan and benzofuran derivatives.[7][8] They are often capable of complete hydrogenation of the heterocyclic ring with high stereocontrol.[8]

  • Iridium (Ir) Catalysts: Iridium complexes with chiral pyridine-phosphinite ligands are also highly effective, especially for monosubstituted furans.[7] The choice between Ru and Ir can be substrate-dependent, making screening essential.[7]

Q3: How do key reaction parameters influence yield and enantioselectivity?

Optimizing the yield and enantioselectivity of (S)-THFA is a multifactorial problem.

  • Temperature: Higher temperatures generally increase the reaction rate but can negatively impact enantioselectivity by allowing the substrate to overcome the energetic barrier for the undesired reaction pathway. It can also promote side reactions like ring opening or decarbonylation.[10][11]

  • Hydrogen Pressure: Increased H₂ pressure typically accelerates the reaction rate by increasing hydrogen concentration at the catalyst surface.[10] However, its effect on enantioselectivity can vary depending on the catalyst system and may need to be optimized empirically.

  • Solvent: The choice of solvent is crucial as it affects substrate solubility, catalyst stability, and can influence the transition state of the enantioselective step.[12] Polar solvents like methanol or ethanol are common, but screening a range of solvents is recommended.[12][13]

  • Catalyst Loading: While a higher catalyst loading can increase reaction speed, it also increases cost. The optimal loading balances reaction time with economic viability and should be minimized once other parameters are optimized.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low Yield or Incomplete Conversion

Q: My hydrogenation reaction has stalled or is proceeding very slowly. What are the most likely causes and how can I fix them?

A stalled or slow reaction is one of the most common issues in catalytic hydrogenation.[10] A systematic approach is needed to diagnose the root cause.

1. Catalyst Activity & Poisoning:

  • Cause: The catalyst may be inherently inactive or has been poisoned. Catalyst poisons can come from the substrate, solvent, or hydrogen gas.[3] Common culprits include sulfur compounds, amines, heavy metals, and carbon monoxide.[3]

  • Solution:

    • Verify Catalyst Quality: Use a fresh batch of catalyst or a different, trusted supplier.[12] For some catalysts like Pd(OH)₂/C (Pearlman's catalyst), activity can be higher than standard Pd/C.[12]

    • Purify Reagents: Ensure the substrate is of high purity. If necessary, purify it via distillation or chromatography before the reaction. Use high-purity, degassed solvents and high-grade hydrogen gas.

    • Identify the Poison: If poisoning is suspected, analytical techniques like ICP-MS can detect trace metal impurities, while GC-MS can identify volatile organic poisons.[3]

2. Mass Transfer Limitations:

  • Cause: Hydrogenation is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). The reaction rate can be limited by the speed at which hydrogen dissolves into the liquid phase (gas-liquid mass transfer) or the rate at which reactants reach the catalyst surface (liquid-solid mass transfer).[4]

  • Solution:

    • Increase Agitation: Stir the reaction mixture vigorously to maximize the surface area between the gas and liquid phases, improving H₂ dissolution.[10][12]

    • Optimize Reactor Design: For larger scales, the choice of impeller and reactor geometry is critical to ensure efficient mixing.[4]

    • Check for Catalyst Suspension: Ensure the catalyst is well-suspended and not settled at the bottom of the reactor.

3. Inadequate Reaction Conditions:

  • Cause: The temperature or pressure may be too low for the specific catalyst and substrate.[10]

  • Solution:

    • Increase Temperature/Pressure: Cautiously increase the reaction temperature and/or pressure.[10] Monitor the reaction closely, as higher temperatures can sometimes lead to side products or decreased enantioselectivity.[6] A typical starting range for temperature is 25-80°C and for pressure is 1-30 atm.[10]

Below is a troubleshooting flowchart to guide your decision-making process for low-yield reactions.

LowYieldTroubleshooting start_node Start: Low Yield or Stalled Reaction check_catalyst Check Catalyst Activity start_node->check_catalyst check_purity Assess Reagent Purity check_catalyst->check_purity Active solution_fresh_catalyst Use Fresh Catalyst / Different Type check_catalyst->solution_fresh_catalyst Inactive? check_mass_transfer Evaluate Mass Transfer check_conditions Review Reaction Conditions check_mass_transfer->check_conditions Good Mixing solution_agitation Increase Stirring Rate check_mass_transfer->solution_agitation Poor Mixing? solution_conditions Increase Temp / Pressure check_conditions->solution_conditions Too Mild? check_purity->check_mass_transfer Pure solution_purify Purify Substrate / Solvent check_purity->solution_purify Impure?

Caption: Troubleshooting flowchart for low yield.

Problem: Poor Enantioselectivity (Low %ee)

Q: My reaction gives a good yield of THFA, but the enantiomeric excess (%ee) for the (S)-isomer is unacceptably low. How can I improve stereocontrol?

A: Achieving high enantioselectivity is the core challenge of this synthesis. Low %ee indicates that the energy difference between the two diastereomeric transition states leading to the (S) and (R) products is small.

1. Catalyst and Ligand Choice:

  • Cause: The chiral ligand is the primary director of stereochemistry. An inappropriate ligand for your substrate will not provide sufficient steric or electronic differentiation.

  • Solution:

    • Screen Ligands: The most effective approach is to screen a library of chiral ligands. For Ru and Ir systems, common families include BINAP, PhanePhos, and various chiral NHC or phosphinite ligands.[7][8]

    • Match Metal and Ligand: The combination of the metal center and the ligand is crucial. A ligand that works well with Ruthenium may not be optimal for Iridium.

2. Solvent Effects:

  • Cause: The solvent can interact with the catalyst or substrate, altering the conformation of the catalytic complex and affecting enantioselectivity.

  • Solution:

    • Conduct a Solvent Screen: Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, Methanol). Sometimes, a non-polar solvent can enhance the rigidity of the catalyst-substrate complex, improving %ee. In some cases, adding a polar protic solvent can even reverse selectivity.[14]

3. Temperature Optimization:

  • Cause: As mentioned, enantioselectivity is often highly temperature-dependent. Lower temperatures generally favor higher %ee because the reaction becomes more sensitive to small differences in activation energy.

  • Solution:

    • Run at Lower Temperatures: If the reaction rate is acceptable, try running the hydrogenation at a lower temperature (e.g., 0°C or room temperature). This often requires longer reaction times but can significantly boost enantioselectivity.

ParameterGeneral Effect on YieldGeneral Effect on (S)-Selectivity (%ee)Recommended Action for Optimization
Catalyst Highly dependent on choicePrimary determining factor Screen different metal-ligand combinations (e.g., Ru-NHC, Ir-Phosphinite).[7][8]
Temperature Increases with tempOften decreases at higher tempStart around 25-40°C and decrease to improve %ee if rate is sufficient.
H₂ Pressure Increases with pressureVariable; system dependentOptimize in the range of 10-50 bar; higher is not always better for selectivity.
Solvent Affects solubility/rateCan have a significant impactScreen a range of solvents from non-polar (Toluene) to polar aprotic (THF) and protic (MeOH).[12][13]
Caption: Table summarizing the influence of key reaction parameters.
Problem: Formation of Side-Products

Q: My reaction produces significant byproducts such as furan, 2-methylfuran (MF), or ring-opened compounds instead of THFA. How can I improve selectivity towards THFA?

A: The formation of byproducts arises from competing reaction pathways. Understanding this network is key to suppressing unwanted reactions.

1. Hydrogenolysis/Decarbonylation:

  • Cause: Some catalysts, particularly those based on Palladium (Pd) or Nickel (Ni), can promote decarbonylation of the aldehyde group (forming furan) or hydrogenolysis of the C-O bond (forming methylfuran or other products).[1] The interaction of the furan ring with the metal surface plays a key role.[1]

  • Solution:

    • Switch Catalyst Metal: Move away from catalysts known for hydrogenolysis activity like Pd. Rhodium (Rh) and Ruthenium (Ru) based catalysts are generally more selective for the complete hydrogenation of the furan ring to the tetrahydrofuran ring.[9][13] A Rh/C catalyst, for example, has shown high selectivity to THFA.[13]

2. Incomplete Ring Hydrogenation:

  • Cause: The reaction may stop after the hydrogenation of the aldehyde to an alcohol, yielding furfuryl alcohol (FA) without subsequent ring hydrogenation. This is often due to reaction conditions being too mild or the catalyst being more active for C=O reduction than C=C reduction.

  • Solution:

    • Increase Reaction Severity: Higher temperatures and pressures can promote the more difficult hydrogenation of the aromatic furan ring.[11]

    • Choose a Bifunctional Catalyst: Some catalysts have different active sites that sequentially perform both reductions. For instance, a Ni-Cu bimetallic catalyst was developed where the carbonyl group is first hydrogenated, followed by ring hydrogenation on Ni or Ni-Cu alloy sites.[15]

ReactionPathway Furfural Furfural FA Furfuryl Alcohol (FA) Furfural->FA C=O Hydrogenation Furan Furan Furfural->Furan Decarbonylation (Side Reaction) THFA (S)-THFA FA->THFA Furan Ring Hydrogenation MF 2-Methylfuran (MF) FA->MF Hydrogenolysis (Side Reaction)

Caption: Simplified reaction network for furfural hydrogenation.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a parallel screening method for identifying the optimal catalyst and conditions for your specific substrate.

Safety Note: Handle all pyrophoric catalysts (e.g., Pd/C, Raney Ni) and pressurized hydrogen gas with extreme caution in a well-ventilated fume hood and behind a blast shield.[6]

  • Reactor Preparation:

    • Place a stir bar into each of several high-pressure reaction vials.

    • Add the chiral catalyst (e.g., Ru or Ir precursor and the chiral ligand, typically 0.5-2 mol%) to each vial under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition:

    • In the glovebox, add the substrate (e.g., furfural, ~0.1-0.5 mmol scale) dissolved in the chosen anhydrous, degassed solvent (1-2 mL) to each vial.

  • Reaction Setup:

    • Seal the vials and place them in a parallel high-pressure reactor block.

    • Purge the system by pressurizing with nitrogen (or argon) and venting three times to remove all oxygen.[3]

    • Purge the system with hydrogen gas three times.

  • Reaction Execution:

    • Pressurize the reactors to the desired H₂ pressure (e.g., 30 bar).

    • Begin stirring at a high rate (e.g., 800-1000 rpm) and heat the block to the desired temperature (e.g., 40°C).

    • Run the reaction for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Purge the system with nitrogen.

    • Open the vials and filter the reaction mixture through a small pad of celite or silica to remove the catalyst.

    • Analyze the filtrate by:

      • GC or ¹H NMR: To determine conversion and yield of THFA.

      • Chiral HPLC or GC: To determine the enantiomeric excess (%ee).

ScreeningWorkflow prep 1. Prepare Vials (Catalyst + Substrate) setup 2. Seal & Purge System (3x N₂, 3x H₂) prep->setup react 3. Run Reaction (Set T, P, time) setup->react workup 4. Work-up (Vent, Filter) react->workup analyze 5. Analyze (GC, HPLC for Yield & %ee) workup->analyze

Caption: Experimental workflow for catalyst and condition screening.

References

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. [Link]

  • Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]

  • Sui, Z., et al. (2015). Synthesis of (6S)-5,6,7,8-tetrahydrofolic acid.
  • Unknown Author. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). Hynah Chemical. [Link]

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]

  • Nguyen, M. T., et al. (2003). Model Studies on the Stability of Folic Acid and 5-Methyltetrahydrofolic Acid Degradation during Thermal Treatment in Combination with High Hydrostatic Pressure. Journal of Agricultural and Food Chemistry. [Link]

  • Feuerstein, W., et al. (2014). Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts. Chemistry – A European Journal. [Link]

  • Li, H., et al. (2024). Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation: Kinetic and Techno-economic Investigations. ACS Sustainable Chemistry & Engineering. [Link]

  • Wang, D., et al. (2019). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

  • Indrawati, I., et al. (2004). Comparative study on pressure and temperature stability of 5-methyltetrahydrofolic acid in model systems and in food products. Journal of Agricultural and Food Chemistry. [Link]

  • D. S. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • Nakagawa, Y., et al. (2019). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews. [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Blacker, J. (2021, August 3). Problems that can occur during scale-up of catalytic reactions: Part 1. YouTube. [Link]

  • Boddien, A., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. [Link]

  • Nguyen, M. T., et al. (2003). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Journal of Agricultural and Food Chemistry. [Link]

  • Kumar, A., et al. (2021). Single-pot formation of THFAL via catalytic hydrogenation of FFR over Pd/MFI catalyst. ResearchGate. [Link]

  • Wang, D., et al. (2019). Practical synthesis of tetrahydrofolate by highly efficient catalytic hydrogenation in continuous flow. ResearchGate. [Link]

  • Jerphagnon, T., et al. (2006). Asymmetric Homogeneous Hydrogenation of 2,5-Disubstituted Furans. Organic Letters. [Link]

  • Indrawati, I., et al. (2005). Pressure and temperature stability of 5-methyltetrahydrofolic acid: a kinetic study. Journal of Agricultural and Food Chemistry. [Link]

  • Li, J., et al. (2014). Preparation method of high-purity tetrahydrofolic acid.
  • Chen, Y., et al. (2021). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications. [Link]

  • Obregón, I., et al. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts. [Link]

  • Wang, G., et al. (2020). Reticular Coordination Induced Interfacial Interstitial Carbon Atoms on Ni Nanocatalysts for Highly Selective Hydrogenation of Bio-Based Furfural under Facile Conditions. Catalysts. [Link]

  • Matsagar, B. M., et al. (2019). Selective hydrogenation of furfural to tetrahydrofurfuryl alcohol over a Rh-loaded carbon catalyst in aqueous solution under mild conditions. Sustainable Energy & Fuels. [Link]

  • findus361. (2023, February 17). Hydrogenation troubleshooting. Reddit. [Link]

  • Gupta, S., et al. (2023). Design and Application of Mesoporous Catalysts for Liquid-Phase Furfural Hydrogenation. Catalysts. [Link]

  • Giammona, D. A., & Gumbart, J. C. (2016). Effects of Pressure and Temperature on the Atomic Fluctuations of Dihydrofolate Reductase from a Psychropiezophile and a Mesophile. ResearchGate. [Link]

  • El-hakam, S. A., et al. (2023). Ruthenium based with carbon supported catalysts for the catalytic transfer hydrogenation of furfural: A review. ResearchGate. [Link]

  • Han, X., & Lectka, T. (2014). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]

  • González-Granda, S., et al. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Molecules. [Link]

  • Wang, J., et al. (2010). ENANTIOSELECTIVE SYNTHESIS OF 2-ARYL-2,3-DIHYDRO-4-QUINOLONES BY CHIRAL BRØNSTED ACID CATALYZED INTRAMOLECULAR AZA-MICHAEL ADDITION. Heterocycles. [Link]

  • Li, H., et al. (2024). High-Efficiency Production of Tetrahydrofurfuryl Alcohol over a Ru/C Catalyst in Micropacked Bed Reactors: Reaction Optimization and Kinetic Studies. Industrial & Engineering Chemistry Research. [Link]

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Storage conditions to prevent oxidation of (S)-(Tetrahydrofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An essential chiral building block in pharmaceutical synthesis, (S)-(Tetrahydrofuran-2-yl)methanol's utility is contingent on its chemical and stereochemical purity.[1][2] However, like other cyclic ethers, its structural integrity is threatened by autoxidation, a process that can introduce hazardous impurities and compromise experimental outcomes. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and best practices to ensure the long-term stability of this critical reagent.

Troubleshooting Guide: Identifying and Addressing Oxidation

This section addresses common issues encountered when (S)-(Tetrahydrofuran-2-yl)methanol is suspected of degradation.

Q1: My (S)-(Tetrahydrofuran-2-yl)methanol appears discolored. What are the typical signs of oxidation?

A1: Oxidation of (S)-(Tetrahydrofuran-2-yl)methanol, primarily through peroxide formation, can manifest through several observable changes. As a Senior Application Scientist, the first step in any investigation is a careful comparison against the certificate of analysis and established specifications.

  • Visual Inspection: The most immediate indicator is a change in appearance. A pure sample should be a clear, colorless to pale yellow liquid.[2] A progression to a more pronounced yellow or brownish hue suggests the presence of degradation products.

  • Analytical Changes:

    • Spectroscopy: Infrared (IR) spectroscopy may show a broadening of the O-H stretching band (around 3300-3500 cm⁻¹) due to the formation of hydroperoxides.[2]

    • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis will likely reveal new impurity peaks, indicating the formation of byproducts.

  • Peroxide Formation: The primary concern with ether oxidation is the formation of potentially explosive hydroperoxides and peroxides.[3][4] These compounds may not be visually apparent in low concentrations but are the most critical degradation products to monitor. Crystal formation, particularly around the cap or threads of the container, is a sign of dangerous, high concentrations of peroxides and requires extreme caution.[5]

Q2: I suspect peroxide formation. How can I safely test for its presence in my sample?

A2: Testing for peroxides before using any ether solvent, especially from a previously opened container, is a critical safety protocol. If the peroxide concentration exceeds 0.05% (500 ppm), the material should be treated or disposed of; if it reaches 1% or higher, it is extremely hazardous and must be disposed of as explosive waste.[5][6]

A common qualitative method is the potassium iodide (KI) test.

Experimental Protocol: Qualitative Peroxide Test (Potassium Iodide Method)

Objective: To detect the presence of peroxides, which will oxidize iodide (I⁻) to iodine (I₂), resulting in a visible color change.

Materials:

  • Sample of (S)-(Tetrahydrofuran-2-yl)methanol

  • 10% aqueous potassium iodide (KI) solution (freshly prepared is best)

  • Starch solution (0.5%) as an indicator (optional, but increases sensitivity)

  • Small test tube

Procedure:

  • Add 1 mL of the 10% potassium iodide solution to a clean test tube.

  • Add 1-2 drops of the starch solution.

  • Add 5 mL of the (S)-(Tetrahydrofuran-2-yl)methanol sample to the test tube.

  • Shake the mixture for approximately one minute.

  • Allow the layers to separate.

Interpreting Results:

  • Negative Result: No color change in the aqueous layer indicates the absence or a very low level of peroxides.

  • Positive Result: The formation of a yellow-brown color indicates the presence of iodine, signifying that peroxides are present.[6] If starch indicator was used, the aqueous layer will turn a deep blue or purple color.[6] The intensity of the color correlates with the concentration of peroxides.

Q3: My sample tested positive for peroxides. Can it be purified, and what are the risks?

A3: Attempting to purify peroxide-containing ethers is an extremely hazardous operation that should only be undertaken by experienced chemists with a full understanding of the risks.

  • High-Risk Procedures: Distillation or evaporation of ethers containing peroxides is exceptionally dangerous.[4] Peroxides are less volatile than the ether and become concentrated in the distillation residue, creating a shock-sensitive and explosive hazard.[5] Never distill an ether to dryness.

  • Chemical Removal: For low levels of peroxide contamination (<0.5%), peroxides can be chemically removed. One method involves stirring the solvent with a 5-10% solution of sodium hydroxide (NaOH) or passing it through a column of activated alumina.[5][6]

  • Recommendation: Given the value of experimental integrity and laboratory safety, if a sample of (S)-(Tetrahydrofuran-2-yl)methanol is found to have significant peroxide contamination, the most trustworthy and authoritative course of action is to dispose of it according to your institution's hazardous waste protocols and obtain a fresh, unopened bottle.

Q4: The optical rotation of my chiral alcohol has changed over time. Is this related to oxidation?

A4: Yes, this is an important observation. While the oxidation process itself—the formation of hydroperoxides on the tetrahydrofuran ring—does not directly invert the stereocenter at C2, it chemically alters the (S)-(Tetrahydrofuran-2-yl)methanol molecule. This degradation reduces the concentration of the original enantiomerically pure compound in the sample. Since optical rotation is a measure of the bulk sample's ability to rotate plane-polarized light, a decrease in the concentration of the chiral analyte will lead to a corresponding decrease in the measured optical rotation. This directly impacts its suitability for stereospecific synthesis, a critical requirement in drug development.[7][8]

Frequently Asked Questions (FAQs): Best Practices for Storage

Proactive measures are paramount to preventing oxidation and ensuring the long-term viability of (S)-(Tetrahydrofuran-2-yl)methanol.

Q1: What are the definitive, optimal storage conditions to prevent oxidation?

A1: Preventing oxidation requires a multi-faceted approach to control the compound's environment. The core principle is the exclusion of atmospheric oxygen.

Parameter Recommended Condition Rationale
Temperature 2-8°C or as specified by the supplier.[1]Reduces the rate of chemical reactions, including autoxidation.
Atmosphere Under an inert gas (Nitrogen or Argon).Excludes oxygen, a key reactant in the free-radical oxidation chain.[3]
Light Store in an amber or opaque container.Protects from light, which can initiate and accelerate the radical chain reaction.[9][10]
Container Tightly sealed, airtight container.Prevents ingress of atmospheric oxygen and moisture.
Q2: Why is an inert atmosphere so critical for this compound?

A2: The underlying mechanism of degradation is autoxidation, a free-radical chain reaction that requires oxygen.[11]

  • Initiation: The process begins when an initiator (like light or heat) causes the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon). This creates a carbon-centered radical.[10][11]

  • Propagation: This ether radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide (the primary oxidation product) and a new ether radical, which continues the chain reaction.[9][10] By storing the material under an inert atmosphere, you remove the oxygen reactant, effectively halting the propagation step and preventing peroxide formation.

Experimental Protocol: Inert Gas Blanketing

Objective: To displace atmospheric oxygen from the headspace of the storage container with an inert gas.

Materials:

  • Container of (S)-(Tetrahydrofuran-2-yl)methanol

  • Source of dry, high-purity Nitrogen (N₂) or Argon (Ar) with a regulator

  • Needles and a septum cap, or a Schlenk flask setup

Procedure (Needle/Septum Method):

  • Ensure the container is fitted with a septum-style cap.

  • Insert a "vent" needle through the septum that does not extend into the liquid. This will be the outlet for the displaced air.

  • Insert a second, longer needle connected via tubing to the inert gas supply. The tip of this needle should be positioned above the liquid level.

  • Gently flush the headspace with the inert gas for 2-5 minutes at a low flow rate. This will displace the air, which is heavier than nitrogen, out through the vent needle.

  • Remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure of inert gas in the headspace.

  • For long-term storage, seal the septum with parafilm or a dedicated cap.

Q3: Should I add a stabilizer like Butylated Hydroxytoluene (BHT) to my (S)-(Tetrahydrofuran-2-yl)methanol?

A3: While stabilizers like BHT are effective radical scavengers that inhibit peroxide formation, their use is a significant trade-off in the context of pharmaceutical development.[9] BHT is a non-volatile impurity that can be difficult to remove and may interfere with subsequent reactions or catalytic processes. For high-purity applications, it is strongly recommended to procure unstabilized (S)-(Tetrahydrofuran-2-yl)methanol and rely strictly on proper storage techniques, such as inert gas blanketing, to prevent oxidation.

Q4: What is the expected shelf-life, and how often should I re-test my material?

A4: The shelf-life is entirely dependent on the storage conditions. An unopened, properly sealed container stored under an inert atmosphere at the recommended temperature can remain stable for years.[12] However, once a bottle is opened, its stability is compromised.

  • Unopened Container: Refer to the manufacturer's expiration date.

  • Opened Container: It is best practice to re-test for peroxides after 6 months and every 3 months thereafter. Always test before use if there is any doubt about the storage history.

Q5: What are the direct consequences of using oxidized (S)-(Tetrahydrofuran-2-yl)methanol in drug development?

A5: Using oxidized material can have severe repercussions in a regulated drug development environment:

  • Safety Hazards: The presence of explosive peroxides poses a significant risk to personnel and equipment.[5]

  • Compromised Purity: The oxidation products are impurities that can be carried through the synthetic route, complicating purification and potentially leading to the formation of unintended side products.

  • Reduced Yield: The active reagent concentration is lower than assumed, leading to inaccurate stoichiometry and reduced reaction yields.

  • Regulatory Scrutiny: Regulatory agencies like the FDA require that the stereochemical integrity of chiral starting materials and intermediates be rigorously controlled and documented.[7][8] Using degraded material jeopardizes the validity of preclinical and clinical studies.

Visualized Workflows and Mechanisms

To provide a clear, at-a-glance understanding of the troubleshooting process and the chemical degradation pathway, the following diagrams have been generated.

Troubleshooting_Flowchart start Suspected Degradation of (S)-(Tetrahydrofuran-2-yl)methanol visual_check Visual Inspection: Colorless or Discolored? start->visual_check peroxide_test Perform Qualitative Peroxide Test (KI Method) visual_check->peroxide_test result Peroxide Test Positive? peroxide_test->result safe_to_use Safe for Use (Store Properly) result->safe_to_use No caution Caution: Peroxides Detected. Assess Concentration. result->caution Yes dispose High Peroxide Levels. Dispose as Hazardous Waste. caution->dispose purify Low Peroxide Levels. Consider Purification (Expert Use Only) or Dispose. caution->purify

Caption: Troubleshooting workflow for suspected oxidation.

Autoxidation_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle THF_H Ether Molecule (R-H) THF_Radical Ether Radical (R•) THF_H->THF_Radical H• abstraction Initiator Initiator (e.g., light, heat) O2 Oxygen (O₂) THF_Radical->O2 Reaction with O₂ Peroxy_Radical Peroxy Radical (ROO•) O2->Peroxy_Radical THF_H2 Another Ether (R-H) Peroxy_Radical->THF_H2 H• abstraction Hydroperoxide Hydroperoxide (ROOH) THF_H2->Hydroperoxide THF_Radical2 New Ether Radical (R•) THF_H2->THF_Radical2 THF_Radical2->O2 Continues Cycle

Caption: Simplified free-radical autoxidation mechanism of ethers.

References

  • Allen, C. F. H. (n.d.). How can we prevent the formation of peroxides in ethers? Vedantu. Retrieved from [Link]

  • Bounaceur, F., et al. (2020). Towards a Comprehensive Characterization of the Low-Temperature Autoxidation of Di-n-Butyl Ether. Molecules. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-(Tetrahydrofuran-2-yl)methanol. Retrieved from [Link]

  • Howard, J. A., & Ingold, K. U. (1969). Absolute rate constants for hydrocarbon autoxidation. XVII. The oxidation of some cyclic ethers. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chem Reactor. (2024, February 19). How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? [Video]. YouTube. Retrieved from [Link]

  • Sorbead India. (n.d.). Peroxide Removal from Organic Solvent Tetrahydrofuran. Activated Alumina Balls. Retrieved from [Link]

  • International Furan Chemicals BV. (2025, February 3). Tetrahydrofurfuryl Alcohol. Retrieved from [Link]

  • Chem Reactor. (2024, February 21). Peroxide formation mechanism in THF. [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2025, May 22). Autoxidation of Ethers to Peroxides and Hydroperoxides. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 15.11: Types and Reactions of Simple Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.6: Autoxidation of Ethers. Retrieved from [Link]

  • PennAKem. (n.d.). THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET. Retrieved from [Link]

  • Zhang, Q., et al. (2009). Delineating Oxidative Processes of Aqueous C-60 Preparations: Role of THF Peroxide. Environmental Science & Technology. Retrieved from [Link]

  • Leonard, M. S. (2013, October 29). Autoxidation of Ethers. [Video]. YouTube. Retrieved from [Link]

  • Harper, T. (2024, March 13). Organic Chemistry - Reactions of Ethers. [Video]. YouTube. Retrieved from [Link]

  • Howard, J. A., & Ingold, K. U. (1970). Absolute rate constants for hydrocarbon autoxidation. XVIII. Oxidation of some acyclic ethers. Canadian Journal of Chemistry. Retrieved from [Link]

  • Quora. (2019, December 1). Why do ethers not react with bases, oxidizing, reducing agents and active metals? Retrieved from [Link]

  • OECD. (2005, January 21). 2-FURANMETHANOL, TETRAHYDRO CAS N°: 97-99-4. OECD Existing Chemicals Database. Retrieved from [Link]

  • CHROMSERVIS. (n.d.). Chiral column handling. Retrieved from [Link]

  • Fenard, Y., et al. (2018). Main primary reaction pathways during the oxidation of THF in the low-temperature range. ResearchGate. Retrieved from [Link]

  • Health Canada. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofurfuryl alcohol. Retrieved from [Link]

  • Wang, H., et al. (2020). Proposed reaction mechanism of THFA oxidation to 2-MTHF. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydrofurfuryl alcohol. PubChem. Retrieved from [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2002). The Significance of Chirality in Drug Design and Development. Current Medicinal Chemistry. Retrieved from [Link]

  • Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, August 27). Recent advances in selective methanol oxidation electrocatalysts for the co-production of hydrogen and value-added formate. Retrieved from [Link]

  • Yin, Y., et al. (2022). Tetrahydrofuran (THF) degradation curves under the initial pH of 7.0. ResearchGate. Retrieved from [Link]

Sources

Minimizing by-products in the synthesis of (S)-2-Hydroxymethyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Overview

(S)-2-Hydroxymethyltetrahydrofuran (also known as (S)-Tetrahydrofurfuryl alcohol or (S)-THFA) is a critical chiral building block for pharmaceutical intermediates, including antiretrovirals and specific agricultural chemicals.

The synthesis of high-purity (S)-THFA presents a unique "trilemma" of challenges:

  • Stereochemical Integrity: The chiral center at C2 is alpha to the ether oxygen, making it susceptible to racemization via acid-catalyzed ring opening/closing or enolization mechanisms during precursor synthesis.

  • Over-reduction: The tetrahydrofuran ring is stable, but under harsh hydrogenation conditions (high T/P), it can undergo hydrogenolysis to form 1,5-pentanediol or 1,2-pentanediol .

  • Incomplete Conversion: The intermediate aldehyde (tetrahydrofurfural) can persist or polymerize if the reduction potential is insufficient.

This guide focuses on the two most robust protocols: Chemical Reduction of (S)-Tetrahydro-2-furoic Acid (Lab Scale) and Asymmetric Hydrogenation (Process Scale).

Troubleshooting Guide (Q&A)

Issue 1: Loss of Enantiomeric Excess (Racemization)

User Question: "My starting material is 99% ee (S)-tetrahydro-2-furoic acid, but my isolated alcohol is only 85% ee. Where am I losing chirality?"

Diagnosis: Racemization typically occurs before the reduction completes or during an aggressive workup.

  • Root Cause A (Acidic Workup): If you use strong mineral acids (HCl, H2SO4) to quench the borane reaction and heat the mixture to hydrolyze the borate ester, you risk acid-catalyzed ring opening/closing, which scrambles the stereocenter.

  • Root Cause B (Starting Material Quality): Check your acid precursor. (S)-tetrahydro-2-furoic acid can slowly racemize if stored with trace mineral acids or bases.

Corrective Action:

  • Quench Gently: Use Methanol (MeOH) to quench the borane reagent.

  • Mild Hydrolysis: Use a mild base (NaOH) or simply reflux with MeOH to break the borane-alcohol complex. Avoid heating in strong aqueous acid.

Issue 2: Appearance of "Ring-Opened" Impurities

User Question: "I see a significant peak at a higher retention time in GC. MS suggests a diol. What is it?"

Diagnosis: You are likely forming 1,5-pentanediol .

  • Mechanism: This is a hydrogenolysis product. In catalytic hydrogenation (Protocol B), this happens if the temperature is >150°C or if the catalyst (e.g., Ni) has high hydrogenolysis activity. In Borane reduction (Protocol A), this is rare but can occur if Lewis acids (like BF3) are present in excess.

Corrective Action:

  • Catalytic Route: Lower the reaction temperature and pressure. Switch from Ni-based catalysts to Rhodium (Rh) or Palladium (Pd) on Carbon, which are less aggressive toward the ether ring.

  • Chemical Route: Ensure your Borane-THF is free of large excesses of BF3 (often used to generate borane in situ).

Issue 3: Incomplete Conversion & Aldehyde Presence

User Question: "My yield is low, and I see a peak corresponding to the aldehyde intermediate. Why didn't it reduce?"

Diagnosis: Formation of a stable Trialkylborane Intermediate .

  • Mechanism: Borane reduces the carboxylic acid to a trialkoxyboroxine/borate intermediate. If this intermediate is not fully hydrolyzed, the alcohol is not released into the organic layer during extraction.

Corrective Action:

  • Hydrolysis Step: Ensure the quench step involves sufficient time (e.g., refluxing MeOH for 1-2 hours) to liberate the free alcohol from the boron complex.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points between the desired pathway and the failure modes (racemization and ring opening).

G Start (S)-Tetrahydro-2-furoic Acid (Starting Material) Complex Alkoxyborane Intermediate Start->Complex BH3-THF, 0°C (Kinetic Control) Racemate Racemic Mixture (Loss of ee) Start->Racemate High Temp or Strong Acid/Base Product (S)-2-Hydroxymethyl- tetrahydrofuran (Target) Complex->Product MeOH Quench (Hydrolysis) RingOpen 1,5-Pentanediol (Over-reduction) Complex->RingOpen Lewis Acid Contamination (BF3 excess) Aldehyde Tetrahydrofurfural (Incomplete) Complex->Aldehyde Insufficient Borane Product->RingOpen Hydrogenolysis (If using H2/Catalyst)

Caption: Reaction pathway showing the primary reduction route (green) and potential deviation points leading to common impurities (red).

Detailed Experimental Protocols

Protocol A: Borane-THF Reduction (High Fidelity / Lab Scale)

Best for: Maintaining high enantiomeric excess (>98%) and avoiding ring opening.

Reagents:

  • (S)-Tetrahydro-2-furoic acid (1.0 equiv)

  • Borane-THF complex (1.0 M in THF, 1.2–1.5 equiv) [1]

  • Methanol (anhydrous)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen flow. Add (S)-tetrahydro-2-furoic acid and anhydrous THF (5 mL/g of acid). Cool to 0°C .[1]

  • Addition: Add BH3-THF solution dropwise via a pressure-equalizing addition funnel over 30-60 minutes.

    • Critical Control Point: Maintain internal temperature <5°C . Rapid addition causes exotherms that degrade the reagent and risk racemization.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-4 hours. Monitor by TLC (stain with KMnO4) or GC.

  • Quench (The "Danger Zone"): Cool back to 0°C . Add Methanol dropwise.

    • Note: Vigorous hydrogen gas evolution will occur. Add slowly until bubbling ceases.

  • Hydrolysis: Reflux the mixture for 1 hour to break the borate-amine/ester complexes.

  • Workup: Concentrate in vacuo. Redissolve in water/brine and extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Dry over Na2SO4 and concentrate.

Data Specification:

Parameter Target Range Failure Indicator
Yield 85 - 95% <70% (Check hydrolysis step)
ee % > 98% <90% (Check acid purity or quench temp)

| Water Content | < 0.1% | > 1.0% (Interferes with borane) |[2][3]

Protocol B: Asymmetric Hydrogenation of 2-Furoic Acid (Process Scale)

Best for: Large scale where Borane is too hazardous/expensive. Uses a chiral modifier.

Reagents:

  • 2-Furoic Acid (Achiral precursor)

  • Catalyst: 5% Pd/Al2O3[3]

  • Chiral Modifier: Cinchonidine [2][3][4]

  • Solvent: Methanol or Ethanol[1]

Step-by-Step:

  • Loading: In a high-pressure autoclave, load 2-furoic acid, Pd/Al2O3 catalyst (5 wt% loading), and Cinchonidine (0.5 equiv relative to Pd).

  • Pressurization: Purge with N2 (3x), then H2 (3x). Pressurize H2 to 30-50 bar .

  • Reaction: Stir at 25-30°C for 12-24 hours.

    • Critical Control Point: Do NOT exceed 40°C. Higher temperatures favor the formation of the racemic product and ring-opened pentanediols.

  • Filtration: Vent H2 carefully. Filter the catalyst through a Celite pad.

  • Purification: The product will be enriched in the (S)-enantiomer but may require a subsequent crystallization or enzymatic resolution step to reach >99% ee.

Comparative Data Analysis

FeatureBorane Reduction (Protocol A)Asymmetric Hydrogenation (Protocol B)
Starting Material (S)-Tetrahydro-2-furoic acid2-Furoic Acid (Achiral)
Primary Risk Safety (H2 evolution, Peroxides)Lower ee (requires optimization)
Typical Yield 90-95%85-95%
Typical ee >98% (Retention of configuration)30-50% (Direct), requires resolution
Main By-product Borate esters (if not hydrolyzed)Racemate, Pentanediols
Scalability Low to Medium (Cost/Safety)High (Green Chemistry)

References

  • Reduction of Carboxylic Acids with Borane. Chemistry Steps. Available at: [Link]

  • Tetrahydro-2-furoic acid (Properties and Synthesis). Wikipedia. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling (S)-(Tetrahydrofuran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Why" Before the "How"

As researchers, we often treat solvent derivatives as benign utilities. However, (S)-(Tetrahydrofuran-2-yl)methanol (also known as (S)-Tetrahydrofurfuryl alcohol) presents a specific, high-stakes hazard profile that demands more than generic lab safety protocols.

While it shares the combustibility of its parent tetrahydrofuran (THF), the critical driver for your safety architecture is Reproductive Toxicity (Category 1B) . This substance is presumed to damage fertility or the unborn child.[1][2] Consequently, the primary goal of your Personal Protective Equipment (PPE) is not just to prevent burns, but to prevent any dermal absorption or inhalation that could lead to systemic teratogenic effects.

Core Hazard Profile
Hazard ClassGHS CategoryCritical Implication
Reproductive Toxicity 1B Zero-tolerance for skin contact. Presumed human reproductive toxicant.
Eye Irritation 2ACauses serious eye irritation; requires sealed eye protection.
Flammability Combustible LiquidFlash Point ~75°C. Vapors can travel to ignition sources.
Acute Toxicity Oral/Dermal/Inhal.Harmful if swallowed or absorbed through skin.[3][4]

The Barrier Strategy: PPE Selection

The molecular structure of (S)-(Tetrahydrofuran-2-yl)methanol—a cyclic ether with a pendant alcohol group—makes it a polarity chameleon. It can permeate standard nitrile gloves faster than non-polar solvents. Do not rely on standard thin nitrile gloves for prolonged use.

Hand Protection: Permeation Kinetics

Your glove choice depends on the "Contact Duration."

  • Gold Standard (Immersion/High Risk): Butyl Rubber or EVOH/PE Laminate (Silver Shield®) . These materials offer breakthrough times >480 minutes against cyclic ethers and alcohols.[5]

  • Minimum Viable (Splash Protection): High-Grade Nitrile (Double Gloved) . Standard nitrile degrades. If you use nitrile, you must employ the "Splash & Strip" protocol: immediately remove gloves upon any contact.

Respiratory & Eye Protection[2][8]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses are insufficient due to the severe irritation potential and the liquid's ability to track around lenses.

  • Respiratory: All handling must occur in a certified chemical fume hood. If work outside the hood is unavoidable (e.g., maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Handling (S)-(Tetrahydrofuran-2-yl)methanol Hood Is work inside a Fume Hood? Start->Hood Resp_Check Respiratory Protection Required: Full Face w/ OV Cartridges Hood->Resp_Check No Contact_Type Contact Potential? Hood->Contact_Type Yes Immersion High Risk / Immersion (Synthesis, Pouring >1L) Contact_Type->Immersion Splash Incidental Splash (Pipetting, Closed Transfer) Contact_Type->Splash Glove_Butyl REQUIRED GLOVES: Butyl Rubber (0.7mm) or Silver Shield Laminate Immersion->Glove_Butyl Glove_Nitrile MINIMUM GLOVES: Double Nitrile (min 5 mil) Protocol: Change immediately on splash Splash->Glove_Nitrile

Figure 1: PPE Selection Decision Tree based on exposure risk and engineering controls.

Operational Protocol: Handling & Synthesis

Engineering Controls
  • Ventilation: Maintain face velocity at 80–100 fpm.

  • Static Control: Although the flash point (75°C) is higher than THF, the vapor is heavier than air (Density ~3.5 vs Air=1). Ground all metal containers during transfer to prevent static discharge ignition.

Experimental Workflow
  • Preparation: Verify the availability of an eyewash station within 10 seconds of the workstation.

  • Transfer:

    • Use a cannula transfer or positive pressure displacement for volumes >500mL to avoid open pouring.

    • For smaller volumes, use glass pipettes. Avoid plastic syringes unless compatibility is verified (cyclic ethers can swell rubber plungers).

  • Heating:

    • Never use an open flame.[1][3][6][7]

    • Use oil baths or heating mantles with temperature controllers.

    • Ensure the system is under inert atmosphere (Nitrogen/Argon) if heating near the flash point.

Emergency Response & Disposal Logistics

Spill Response Workflow

In the event of a spill, the reproductive toxicity requires immediate area isolation. Do not attempt to clean up without proper PPE.[2][4][6]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area & Alert Personnel Spill->Evacuate PPE_Don 2. Don PPE: Butyl Gloves, Goggles, Resp (if outside hood) Evacuate->PPE_Don Contain 3. Containment: Dike with Absorbent Socks PPE_Don->Contain Absorb 4. Absorption: Use Vermiculite or Sand (Do NOT use combustible sawdust) Contain->Absorb Waste 5. Disposal: Seal in Haz-Waste Bag Label: 'Repro Toxin' Absorb->Waste

Figure 2: Step-by-step spill response protocol prioritizing personnel safety over asset recovery.

Waste Disposal[5][8]
  • Stream Segregation: Segregate from strong oxidizers (e.g., perchlorates, nitric acid) to prevent exothermic reactions.

  • Labeling: Waste containers must be clearly labeled "Flammable" and "Reproductive Toxin."

  • Method: The preferred disposal method is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Never dispose of via sink/drain. The compound is water-miscible but poses aquatic toxicity and regulatory violations.

Physicochemical Data for Safety Planning

PropertyValueRelevance to Safety
Flash Point ~75°C (167°F)Combustible.[1][6][7] Requires heat regulation.
Boiling Point 178°CLow volatility at room temp, but vapors accumulate.
Vapor Density 3.5 (Air = 1)Vapors sink. Monitor low-lying areas/sumps.[8]
Water Solubility MiscibleSpills will spread rapidly on wet surfaces.
Auto-ignition ~280°CHigh, but risk exists on hot plates.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Tetrahydrofurfuryl alcohol. Retrieved from

  • PubChem. (n.d.). Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360. National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (2023). Substance Information: Tetrahydrofurfuryl alcohol.[1][2][4][6][8][9][10] Retrieved from

  • Fisher Scientific. (2010). Safety Data Sheet: Tetrahydrofurfuryl alcohol. Retrieved from

  • Auckland University. (n.d.). Glove Material Breakthrough Times. Retrieved from

Sources

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